Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDFYXWWMSKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371891 | |
| Record name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-71-4 | |
| Record name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] Derivatives of pyrazole are integral to many commercially available drugs, demonstrating efficacy as anti-inflammatory, analgesic, antipyretic, and anticancer agents.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on a specific, likely novel derivative, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (CAS No. 1503657-78-0), a molecule that combines the established pyrazole scaffold with a difluorophenyl moiety, a substitution known to enhance metabolic stability and binding affinity in drug candidates.[3]
This document provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route based on established chemical principles, and its potential biological significance, drawing parallels from closely related analogues.
Chemical Structure and Properties
The core structure consists of a pyrazole ring substituted at the N1 position with a 2,4-difluorophenyl group, a methyl group at the C5 position, and an ethyl carboxylate group at the C4 position. The presence of the difluorophenyl group is of particular interest, as fluorine substitution is a common strategy in drug design to modulate electronic properties and improve metabolic resistance.
Data Presentation: Physicochemical Properties
Quantitative data for this specific molecule is not widely available in published literature, indicating its novelty. The following table summarizes its known identifiers and predicted physicochemical properties based on its structure and data from analogous compounds.[4][5][6]
| Property | Value | Source |
| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | - |
| CAS Number | 1503657-78-0 | [3] |
| Molecular Formula | C₁₃H₁₂F₂N₂O₂ | Calculated |
| Molecular Weight | 266.25 g/mol | Calculated |
| Predicted Melting Point | 45-55 °C | Analog Est.[4] |
| Predicted Boiling Point | >300 °C | Analog Est. |
| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, Methanol. | Analog Est. |
| Appearance | Likely a white to off-white powder. | Analog Est.[4] |
Potential Biological Activity and Applications
While direct biological studies on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate are not publicly documented, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives, particularly N-aryl substituted pyrazoles, exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][7] The presence of a fluorinated phenyl ring can enhance this activity.[4][8]
-
Anticancer Activity: The pyrazole scaffold is a "privileged structure" in the design of anticancer agents, targeting various pathways involved in cell proliferation and survival.[2][7] Derivatives have been shown to induce apoptosis and interfere with signal transduction in tumor cells.[9]
-
Agrochemicals: Pyrazole carboxylates are also utilized in agricultural chemistry as intermediates for pesticides and herbicides, suggesting a potential secondary application for this compound.[4]
Given these precedents, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a promising candidate for screening in anti-inflammatory, analgesic, and oncology drug discovery programs.
Synthesis and Experimental Protocols
The most established and versatile method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11][12] This approach is highly applicable for the preparation of the title compound.
Mandatory Visualization: Synthetic Workflow
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. parchem.com [parchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester | C19H16Cl2N2O2 | CID 10809449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and standard characterization workflows for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This pyrazole derivative belongs to a class of heterocyclic compounds that are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.
Core Chemical Properties
| Property | Value | Source / Citation |
| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | - |
| CAS Number | 1503657-78-0 | [1] |
| Molecular Formula | C₁₃H₁₂F₂N₂O₂ | - |
| Molecular Weight | 282.25 g/mol | - |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not available in the provided search results, a standard and widely used method for creating such 1,5-disubstituted pyrazole-4-carboxylates is the Knorr pyrazole synthesis. This involves the condensation reaction between a hydrazine derivative and a β-ketoester.
Plausible Synthetic Pathway: The synthesis would likely proceed via the reaction of (2,4-difluorophenyl)hydrazine with ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate).
Caption: Plausible Knorr synthesis route for the target compound.
Representative Experimental Protocol:
This protocol is a generalized procedure based on standard organic synthesis techniques for pyrazoles.
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add (2,4-difluorophenyl)hydrazine (1.0 equivalent).
-
Reaction Execution: The reaction mixture is typically stirred at room temperature for a duration ranging from a few hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating or reflux may be required to drive the reaction to completion.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically via silica gel column chromatography, to yield the pure Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Compound Characterization Workflow
Following synthesis and purification, the identity and purity of the compound must be confirmed through various analytical techniques.
Caption: Standard workflow for purification and characterization.
Detailed Methodologies for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to confirm the chemical structure. The ¹H NMR would show characteristic peaks for the ethyl group, the methyl group, the pyrazole proton, and the aromatic protons of the difluorophenyl ring. ¹³C NMR would confirm the number of unique carbon environments, and ¹⁹F NMR would confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, thereby confirming its molecular formula (C₁₃H₁₂F₂N₂O₂).
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the C=O stretch of the ester group (typically around 1700-1730 cm⁻¹) and C-F bond vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the final compound, which is critical for subsequent biological assays.
Potential Biological Activity and Applications
While the specific biological activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has not been detailed in the searched literature, the pyrazole scaffold is a well-established pharmacophore.
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[2] A structurally similar compound, Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, is noted as a valuable intermediate in creating novel therapeutic agents, including anti-inflammatory and analgesic drugs.[3]
-
Oncology and Other Therapeutic Areas: Related 5-aminopyrazole structures have been utilized in the development of potential treatments in oncology.[4][5] Furthermore, other substituted pyrazoles have been explored as cannabinoid-1 receptor inverse agonists, suggesting potential applications in metabolic disorders.[6]
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are also used in agrochemical formulations as effective pesticides, herbicides, and fungicides.[3][4]
Given the established bioactivity of this chemical class, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate represents a promising candidate for further investigation in drug discovery and development programs.
Conclusion
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a pyrazole derivative with significant potential for application in research and development. While specific experimental data on its physical properties and biological activity are sparse, its structural similarity to other bioactive pyrazoles suggests it could be a valuable building block for new therapeutic agents and agrochemicals. The provided synthetic and characterization frameworks offer a solid foundation for researchers to synthesize and further explore the properties and potential applications of this compound.
References
- 1. parchem.com [parchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and agrochemical research. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related structures.
Core Compound Properties
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of a 2,4-difluorophenyl group is a common feature in many bioactive molecules, often enhancing their metabolic stability and binding affinity to biological targets.
Physicochemical Data
The molecular formula for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is C₁₃H₁₂F₂N₂O₂. Based on this, the calculated molecular weight is 282.25 g/mol .
| Property | Value (for related compounds) | Citation |
| Molecular Formula | C₁₃H₁₃FN₂O₂ (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate) | [1] |
| Molecular Weight | 248.26 g/mol (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate) | [1] |
| Appearance | White powder (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate) | [1] |
| Melting Point | 43-49 °C (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate) | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of 1,5-disubstituted pyrazole-4-carboxylates is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.
Proposed Synthesis Workflow
The logical flow for the synthesis of the title compound is depicted below. The process begins with the reaction of 2,4-difluorophenylhydrazine with ethyl 2-acetyl-3-oxobutanoate.
Caption: Proposed synthesis workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Detailed Experimental Protocol
This protocol describes a plausible method for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Materials:
-
2,4-Difluorophenylhydrazine
-
Ethyl 2-acetyl-3-oxobutanoate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorophenylhydrazine (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-6 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the final product.
Biological Significance and Potential Applications
While specific biological data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is limited, the pyrazole scaffold and the difluorophenyl moiety are present in numerous compounds with significant biological activities.
-
Insecticidal Activity: A study on novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives demonstrated potent insecticidal activities, suggesting that compounds with a difluorophenyl-pyrazole core can act as ryanodine receptor (RyR) regulators.[2]
-
Antifungal Activity: Pyrazole-4-carboxamide derivatives, including those with a difluoromethyl group, have shown good in vivo antifungal activity against pathogens like Rhizoctonia solani.[3]
-
Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[4][5] The 1-aryl-pyrazole structure is a key feature in several non-steroidal anti-inflammatory drugs.
-
Anticancer Activity: The pyrazole scaffold is considered a "privileged structure" in the design of anticancer agents, with derivatives showing inhibitory activity against various tumor cell lines.[6]
The logical relationship for the potential application of this compound in drug discovery is outlined below.
Caption: Relationship between structural features and potential biological activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Pathway
The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is achieved through a well-established route for pyrazole formation: the condensation of a substituted hydrazine with a β-ketoester. This specific synthesis involves two primary stages:
-
Formation of the Hydrazone Intermediate: Reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.
-
Cyclization to the Pyrazole Core: Intramolecular cyclization of the hydrazone intermediate to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Data Presentation
Quantitative data for the target molecule is not explicitly available in the reviewed literature. However, the following tables summarize typical data for analogous pyrazole carboxylate syntheses, providing a reasonable expectation for experimental outcomes.
Table 1: Reaction Conditions for the Synthesis of Pyrazole-4-carboxylates
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) |
| Hydrazone Formation | Hydrazine derivative, β-ketoester | Ethanol | Acetic Acid (catalytic) | Room Temperature | 2 - 4 |
| Cyclization | Hydrazone intermediate | Ethanol or Acetic Acid | - | Reflux | 4 - 8 |
Table 2: Characterization Data for Analogous Pyrazole-4-carboxylates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative ¹H NMR Data (δ, ppm) |
| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 78-80 | 8.08 (s, 2H), 4.31 (q, 2H), 1.36 (t, 3H)[1] |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | 230.27 | 73-75 | 7.99 (s, 1H), 7.57-7.49 (m, 5H), 4.22 (q, 2H), 2.49 (s, 3H), 1.26 (t, 3H) |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | C₈H₁₀F₂N₂O₂ | 204.17 | Not Available | Not Available |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Step 1: Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)
This procedure is adapted from the synthesis of similar hydrazone intermediates.
Materials:
-
2,4-Difluoroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 2,4-difluoroaniline (0.01 mol) in dilute hydrochloric acid (10 mL) and cool the solution to 0-5 °C in an ice bath.
-
To this cooled solution, slowly add a cold aqueous solution of sodium nitrite (0.02 mol).
-
Filter the resulting diazonium salt solution into a pre-cooled solution of ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol.
-
A yellow solid is expected to precipitate. Stir the mixture at 0-5 °C for 30 minutes and then allow it to warm to room temperature.
-
Filter the solid, wash thoroughly with water, and then recrystallize from ethanol to yield the pure ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate intermediate.
Step 2: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Final Product)
This is a general procedure for the cyclization of the hydrazone intermediate.
Materials:
-
Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate
-
Glacial acetic acid or Ethanol
Procedure:
-
Dissolve the dried ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (1 equivalent) in glacial acetic acid or ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Mandatory Visualizations
Synthesis Workflow
Caption: Overall synthesis workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Logical Relationship of Reaction Steps
References
Discovery and Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and relevant chemical data, offering a valuable resource for researchers in the field.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole ring and the nature of the substituents significantly influence the pharmacological profile of these molecules. The introduction of a 2,4-difluorophenyl group at the N1 position and a methyl group at the C5 position of the pyrazole core, along with an ethyl carboxylate at C4, results in Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a molecule with potential for further investigation in drug development programs.
Synthetic Pathway
The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is achieved through a well-established route in heterocyclic chemistry, the Knorr pyrazole synthesis. This method involves the condensation of a hydrazine derivative with a β-ketoester. In this specific case, the synthesis proceeds in two main steps:
-
Formation of the Hydrazone Intermediate: Reaction of 2,4-difluoroaniline with sodium nitrite in an acidic medium generates a diazonium salt. This salt is then coupled with ethyl acetoacetate to form the key intermediate, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.
-
Cyclization to the Pyrazole Core: The hydrazone intermediate undergoes an intramolecular cyclization under appropriate conditions to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
This synthetic approach is reliable and allows for the introduction of various substituents on both the phenyl and pyrazole rings, making it a versatile method for generating a library of analogous compounds for structure-activity relationship (SAR) studies.
Visualization of the Synthetic Workflow
The overall synthetic workflow for the preparation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is depicted below.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.
Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)
This procedure is based on the established method for the synthesis of similar hydrazone intermediates.[1]
Materials:
-
2,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl Acetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Ice
Procedure:
-
A solution of 2,4-difluoroaniline (0.01 mol) is prepared in dilute hydrochloric acid (10 mL) and cooled to 0-5 °C in an ice bath.
-
A cold aqueous solution of sodium nitrite (0.02 mol) is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
The resulting diazonium salt solution is then filtered into a pre-cooled solution of ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol.
-
The reaction mixture is stirred at a low temperature for a specified time, during which a yellow solid precipitates.
-
The solid product is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield pure Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.
Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Final Product)
The cyclization of the hydrazone intermediate can be achieved via the Knorr pyrazole synthesis, which typically involves heating in the presence of an acid or base catalyst.
Materials:
-
Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate
-
Glacial Acetic Acid or a suitable base (e.g., piperidine)
-
Ethanol or another suitable solvent
Procedure:
-
The intermediate, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate, is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of a cyclizing agent, such as glacial acetic acid or a base, is added to the solution.
-
The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate as a pure solid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Value/Data |
| Molecular Formula | C₁₃H₁₂F₂N₂O₂ |
| Molecular Weight | 282.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected signals for aromatic protons (difluorophenyl group), pyrazole proton, ethyl ester protons (quartet and triplet), and methyl protons (singlet). |
| ¹³C NMR | Expected signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Expected molecular ion peak (M+) corresponding to the molecular weight. |
| IR Spectroscopy | Characteristic absorption bands for C=O (ester), C-F, C=N, and aromatic C-H bonds. |
Table 2: Synthesis Reaction Parameters
| Parameter | Step 1: Hydrazone Formation | Step 2: Pyrazole Cyclization |
| Reactants | 2,4-Difluoroaniline, NaNO₂, Ethyl Acetoacetate | Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate |
| Solvent | HCl(aq), Ethanol | Ethanol, Acetic Acid |
| Temperature | 0-5 °C | Reflux |
| Reaction Time | 1-2 hours | 4-6 hours |
| Yield | To be determined experimentally | To be determined experimentally |
| Purity | To be determined experimentally (e.g., by HPLC) | To be determined experimentally (e.g., by HPLC) |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has not been extensively reported, the pyrazole scaffold is a known pharmacophore. Derivatives with similar substitutions have shown a range of biological activities. For instance, many pyrazole-containing compounds are known to act as inhibitors of various enzymes or as modulators of specific receptors.
Logical Relationship of Potential Biological Investigation
The following diagram illustrates a logical workflow for the biological evaluation of this novel compound.
Given the structural motifs, potential areas of investigation could include its activity as an inhibitor of kinases, cyclooxygenases (COX), or other enzymes implicated in inflammatory or proliferative diseases. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This technical guide has outlined the discovery and a plausible synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate based on established chemical principles. The provided experimental protocols offer a starting point for the laboratory synthesis of this compound. While detailed characterization and biological activity data are yet to be published, the structural features of this molecule suggest it is a promising candidate for further investigation in the field of medicinal chemistry. The methodologies and logical frameworks presented herein are intended to facilitate future research and development efforts centered on this and related pyrazole derivatives.
References
An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
IUPAC Name: Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. This document details its physicochemical properties, a representative synthesis protocol, its potential biological activities, and mechanism of action, drawing upon data from related pyrazole derivatives.
Physicochemical Properties
Quantitative data for Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is not extensively available in public literature. The following table summarizes its computed properties and includes experimental data for a related, simpler analog for comparative purposes.
| Property | Value | Data Source |
| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | - |
| Molecular Formula | C₁₃H₁₂F₂N₂O₂ | (Calculated) |
| Molecular Weight | 282.25 g/mol | (Calculated) |
| CAS Number | Not available | - |
| Boiling Point | Not available (Analog: Ethyl 1H-pyrazole-4-carboxylate, 138-140 °C/3 mmHg) | [1][2] |
| Melting Point | Not available (Analog: Ethyl 1H-pyrazole-4-carboxylate, 78-80 °C) | [1][2] |
Synthesis and Experimental Protocols
The synthesis of 1,5-disubstituted pyrazole-4-carboxylates typically involves the cyclocondensation reaction between a hydrazine derivative and a β-ketoester or a related 1,3-dicarbonyl compound. For the title compound, this involves the reaction of (2,4-difluorophenyl)hydrazine with an appropriate derivative of ethyl acetoacetate, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate.
Representative Experimental Protocol:
This protocol is a general representation for the synthesis of similar pyrazole esters and may require optimization for this specific compound.[3][4]
-
Preparation of Intermediate: To a solution of ethyl acetoacetate (1 equivalent) and triethyl orthoformate (1.1 equivalents), a catalytic amount of acetic anhydride is added. The mixture is heated at 120-130 °C for 2-3 hours to form ethyl 2-(ethoxymethylene)-3-oxobutanoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, excess reagents are removed under reduced pressure.
-
Cyclocondensation: The crude intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent), is dissolved in a suitable solvent such as ethanol or glacial acetic acid.
-
To this solution, (2,4-difluorophenyl)hydrazine hydrochloride (1 equivalent) is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) for 4-6 hours. The reaction should be monitored by TLC to track the consumption of the starting materials.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.
-
The resulting crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[5]
Logical and Experimental Workflows
The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate follows a logical chemical pathway, which can be visualized as a workflow.
References
- 1. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 2. Ethyl 4-pyrazolecarboxylate 99 37622-90-5 [sigmaaldrich.com]
- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
Spectroscopic Data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate could not be located. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.
Therefore, a detailed technical guide with quantitative data tables and specific experimental protocols for this particular compound cannot be provided at this time. The synthesis and characterization of this specific molecule may not be published in the readily accessible public domain.
For researchers, scientists, and drug development professionals interested in this compound, the absence of this data necessitates initial synthesis and subsequent spectroscopic analysis to determine its structural and electronic properties.
General Experimental Protocols for Spectroscopic Analysis of Related Pyrazole Derivatives
While specific data for the target compound is unavailable, the following general experimental protocols are commonly employed for the spectroscopic characterization of similar ethyl pyrazole-carboxylate derivatives. These methodologies can serve as a foundational guide for researchers undertaking the analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Proton NMR is crucial for determining the number of different types of protons and their neighboring environments.
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Data Acquisition: Standard pulse sequences are used to obtain the ¹H NMR spectrum. Key parameters to record include chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), coupling constants (J) in Hz, and integration values.
-
-
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule.
-
Sample Preparation: A more concentrated sample (typically 20-50 mg) is prepared in a deuterated solvent.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR is used.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon. Chemical shifts (δ) in ppm are recorded.
-
2. Mass Spectrometry (MS)
-
Purpose: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.
-
Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Introduction: The sample is introduced into the ion source, where it is ionized.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight.
-
3. Infrared (IR) Spectroscopy
-
Purpose: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: The spectrometer measures the transmittance or absorbance of infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹). Key absorption bands corresponding to functional groups (e.g., C=O of the ester, C=N of the pyrazole, C-F of the difluorophenyl group) are identified.
-
Logical Workflow for Spectroscopic Analysis
The logical progression for the spectroscopic analysis of a novel compound like Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is outlined in the following workflow diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
This guide provides a foundational framework for the spectroscopic investigation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The successful characterization of this molecule will depend on its synthesis and the subsequent application of these standard analytical techniques.
Technical Guide: Physical Properties of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related analog, Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, to provide a comparative reference.
Core Physical Properties
Quantitative data for the target compound and its structural analog are summarized below.
| Property | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate |
| CAS Number | 1503657-78-0 | 288252-73-3[1] |
| Molecular Formula | C₁₃H₁₂F₂N₂O₂ | C₁₃H₁₃FN₂O₂[1] |
| Molecular Weight | 282.25 g/mol | 248.26 g/mol [1] |
| Appearance | Not available | White powder[1] |
| Melting Point | Not available | 43-49 °C[1] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Experimental Protocols
While a specific experimental protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not detailed in the available literature, a general and widely applicable method for the synthesis of 1-aryl-5-methylpyrazole-4-carboxylates involves the cyclocondensation of an arylhydrazine with a β-ketoester derivative.
Representative Synthesis Protocol:
-
Reaction Setup: A solution of 2,4-difluorophenylhydrazine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Addition of Reagents: To this solution, ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate (a β-ketoester, 1 equivalent) is added.
-
Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Synthetic Workflow
The logical relationship of a typical synthesis is depicted in the following diagram.
Caption: General synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Signaling Pathways
There is currently no information available in the public domain regarding any biological signaling pathways associated with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]
References
Biological activity of pyrazole carboxylate derivatives
An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of pyrazole, particularly pyrazole carboxylates and their related amides, have garnered significant attention for their potent biological activities. These compounds are synthesized through versatile chemical pathways and have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole carboxylate derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This scaffold is present in several commercially available drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting its therapeutic potential.[1][5] The incorporation of a carboxylate or carboxamide functional group onto the pyrazole ring often enhances the molecule's ability to interact with biological targets, leading to a diverse range of activities.[6] Researchers have extensively explored these derivatives, revealing their potential to inhibit key enzymes, modulate signaling pathways, and suppress the growth of pathogenic microbes and cancer cells.[4][7] This document consolidates key findings in the field, focusing on the quantitative aspects of their biological performance and the methodologies used for their evaluation.
Synthesis of Pyrazole Carboxylate Derivatives
A primary and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For pyrazole carboxylates, this often involves an intermediate like a substituted ethyl-2,4-dioxo-4-phenylbutanoate, which is then cyclized with hydrazine hydrate.[8]
Caption: General synthesis workflow for pyrazole carboxylates.
Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate[9]
-
Step 1: Synthesis of Intermediate Dioxo-esters (1a-j):
-
Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Add a mixture of diethyl oxalate and an appropriately substituted acetophenone dropwise to the sodium ethoxide solution while cooling in an ice bath.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the resulting mixture into a beaker of crushed ice and acidify with a suitable acid (e.g., HCl) to precipitate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.
-
Filter, wash with water, and dry the solid product. Recrystallize from ethanol.
-
-
Step 2: Synthesis of Pyrazole Carboxylates (2a-j):
-
Prepare a suspension of the intermediate dioxo-ester from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the final pyrazole carboxylate product from a suitable solvent like ethanol.
-
Confirm the structure using analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[8]
-
Biological Activities
Anticancer Activity
Pyrazole carboxylate and carboxamide derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), and pancreatic cancer lines.[7][9][10] Their mechanism of action often involves the inhibition of critical enzymes in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs), tubulin, EGFR, and BRAFV600E.[1][9]
Caption: Pyrazole derivatives inhibit kinases, blocking proliferation signals.
Table 1: Anticancer Activity of Pyrazole Derivatives (IC₅₀ Values)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| Pyrazole Chalcone (111c) | MCF-7 (Breast) | - | - | - | [9] |
| Pyrazole Chalcone (111c) | HeLa (Cervical) | - | - | - | [9] |
| 4-chloro substituted Pyrazole | HeLa (Cervical) | 4.94 | - | - | [9] |
| 5-Phenyl-1H-pyrazole | WM266.4 (Melanoma) | 2.63 | - | - | [1][2] |
| 5-Phenyl-1H-pyrazole | A375 (Melanoma) | 3.16 | - | - | [1][2] |
| Pyrazole Derivative L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | - | - |[10] |
Note: Specific IC₅₀ values for compound 111c were not provided in the source text, but it was noted as having the "highest inhibition".
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into 96-well plates at a density of approximately 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives and a standard anticancer drug (e.g., Doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity
Pyrazole carboxylate derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[11] They are effective against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Aspergillus niger and Candida albicans.[5][12]
Caption: Standard workflow for the agar well diffusion antimicrobial test.
Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Citation |
|---|---|---|---|---|---|
| Compound 3 | Escherichia coli (Gram -) | 0.25 | Ciprofloxacin | 0.5 | [5] |
| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 | Ciprofloxacin | 4 | [5] |
| Compound 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | 2 | [5] |
| Compound 3 | Microsporum audouinii (Fungus) | 0.5 | Clotrimazole | 0.5 |[5] |
-
Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared microbial suspension.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the inoculated agar plates.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test pyrazole derivative solutions (at a known concentration) into the wells. Also, add a standard antibiotic/antifungal agent as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity
Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[13] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] This selective inhibition is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[5]
Caption: Pyrazole derivatives selectively inhibit COX-2 to reduce inflammation.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Assay | % Inhibition | Standard Drug | % Inhibition | Citation |
|---|---|---|---|---|---|
| Compound 4 | Carrageenan-induced paw edema | "Better activity" | Diclofenac Sodium | - | [5] |
| Compound 2e | Carrageenan-induced paw edema | "Significant activity" | - | - | [8] |
| Compound 2f | Carrageenan-induced paw edema | "Significant activity" | - | - | [8] |
| Pyrazole 2e | Carrageenan-induced paw edema | - | - | - |[14] |
Note: The sources often described the activity as "significant" or "better" without providing specific percentage inhibition values in the abstract.
-
Animal Grouping: Use Wistar albino rats, divided into groups (e.g., n=6 per group): a control group, a standard group, and test groups for different doses of the pyrazole derivatives.
-
Compound Administration: Administer the test compounds and the standard drug (e.g., Diclofenac sodium or Indomethacin) orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour) following drug administration, inject a 0.1 mL solution of 1% carrageenan in saline into the sub-plantar region of the left hind paw of each rat to induce localized edema.
-
Edema Measurement: Measure the paw volume of each rat immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The difference in paw volume before and after the injection indicates the degree of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
Pyrazole carboxylate derivatives represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. The extensive research highlighted in this guide confirms their potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies suggest that the biological efficacy can be fine-tuned by altering the substituents on the pyrazole and phenyl rings, allowing for the optimization of lead compounds.[9][12] The established synthesis protocols are robust, and the bio-evaluation methods are well-defined, providing a clear pathway for the development of new and more effective therapeutic agents based on this privileged scaffold. Future work will likely focus on optimizing pharmacokinetic properties and exploring novel biological targets for these promising molecules.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
- 12. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a substituted hydrazine with a β-dicarbonyl compound.[1][2][3] This protocol outlines a two-step process commencing with the preparation of (2,4-difluorophenyl)hydrazine from 2,4-difluoroaniline, followed by its reaction with ethyl 2-formylpropanoate to yield the target pyrazole. The methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties have led to their use in the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The Knorr pyrazole synthesis, first reported in the late 19th century, remains a versatile and widely employed method for the construction of the pyrazole ring system.[1][2][4] The reaction typically proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound, often under acidic conditions, to form a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole.[1][5] This application note details a specific application of this synthesis to produce Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Experimental Protocols
Part 1: Synthesis of (2,4-difluorophenyl)hydrazine
This procedure outlines the synthesis of the key hydrazine intermediate from commercially available 2,4-difluoroaniline.
Materials:
-
2,4-difluoroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (40% aqueous solution)
-
Diethyl ether
-
Ice
Procedure:
-
In a flask, dissolve 2,4-difluoroaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the cooled aniline solution with continuous stirring to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.
-
In a separate reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.
-
After the addition is complete, continue stirring the mixture for 30 minutes at 0-5 °C.
-
Filter the precipitate and wash it with a small amount of cold diethyl ether.
-
To isolate the free hydrazine, treat the hydrochloride salt with a 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline.
-
Extract the liberated (2,4-difluorophenyl)hydrazine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Part 2: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This part details the cyclocondensation reaction to form the target pyrazole.
Materials:
-
(2,4-difluorophenyl)hydrazine (from Part 1)
-
Ethyl 2-formylpropanoate (ethyl 2-methyl-3-oxopropanoate)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve (2,4-difluorophenyl)hydrazine and an equimolar amount of ethyl 2-formylpropanoate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Presentation
| Product | Starting Materials | Solvent | Catalyst | Reaction Time | Temperature | Yield (Expected) | Purity (Expected) |
| (2,4-difluorophenyl)hydrazine | 2,4-difluoroaniline, Sodium nitrite, Stannous chloride dihydrate | Water | Hydrochloric acid | 1-2 hours | 0-5 °C | 70-80% | >95% |
| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | (2,4-difluorophenyl)hydrazine, Ethyl 2-formylpropanoate | Ethanol | Glacial acetic acid | 2-4 hours | Reflux | 75-85% | >98% |
Visualizations
Experimental Workflow
Caption: Synthetic scheme for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Reaction Mechanism
Caption: Mechanism of the Knorr Pyrazole Synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the mass spectrometric analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] This document outlines predicted fragmentation pathways, experimental protocols for analysis, and quantitative data presentation.
Introduction
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole class of compounds, which are known for their diverse biological activities and are common scaffolds in drug discovery.[2][3] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this specific molecule is essential for its identification, characterization, and for metabolic studies. This document provides a predictive overview of its behavior under mass spectrometric conditions.
Predicted Fragmentation Pathways
The fragmentation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate upon ionization in a mass spectrometer is expected to be influenced by its core pyrazole structure, the ethyl ester group, and the difluorophenyl substituent. The molecular ion (M+) will likely undergo a series of characteristic cleavages.
The initial ionization would form the molecular ion. Subsequent fragmentation is likely to proceed via several pathways:
-
Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), resulting in a stable acylium ion.[4]
-
Loss of an Ethyl Radical: Cleavage of the ethyl group from the ester moiety.
-
Cleavage of the Ester Group: Fragmentation may involve the loss of the entire ethyl carboxylate group.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often characterized by the loss of N2 or HCN.[2]
-
Difluorophenyl Moiety Fragmentation: The difluorophenyl group can also fragment, although aromatic rings are generally stable.[4]
A predicted fragmentation pathway is illustrated in the diagram below.
References
Application Notes and Protocols for the HPLC Purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to ensure high purity and recovery of the target compound, suitable for pharmaceutical development and other research applications.
Introduction
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a pyrazole derivative with potential applications in medicinal chemistry and drug discovery. Efficient purification of this compound is crucial for subsequent biological assays and formulation studies. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of such small organic molecules.[1][2] This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3][4] The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[2]
Experimental Protocols
-
Crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
0.45 µm syringe filters
-
Accurately weigh the crude sample of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
-
Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to create a concentrated stock solution.
-
Dilute the stock solution with the initial mobile phase composition to a concentration appropriate for injection. A typical starting concentration is 1-5 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
A standard preparative HPLC system equipped with a UV detector is suitable for this purification.
| Parameter | Condition |
| HPLC System | Preparative HPLC with UV Detector |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 5.0 mL/min |
| Injection Volume | 500 µL (adjustable based on concentration) |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient (approx. 25°C) |
Note: The gradient and flow rate may require optimization depending on the specific impurity profile of the crude sample.
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the prepared sample solution onto the column.
-
Run the gradient method as described in the table above.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Data Presentation
The following tables present illustrative data for the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Table 1: Chromatographic Data (Illustrative)
| Compound | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) |
| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | 15.2 | 85 | >99 |
| Impurity 1 | 12.8 | 8 | <0.1 |
| Impurity 2 | 16.5 | 5 | <0.1 |
| Other Impurities | various | 2 | Not Detected |
Table 2: Purification Performance (Illustrative)
| Parameter | Value |
| Starting Material (crude) | 1.0 g |
| Purified Product | 0.82 g |
| Recovery Yield | 82% |
| Final Purity | >99.5% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification workflow.
Caption: Workflow for the HPLC purification of the target compound.
References
Application Notes and Protocols: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate as a Research Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents and other bioactive molecules. Detailed experimental protocols and data are provided to facilitate its use in research and development.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate |
| Molecular Formula | C₁₃H₁₂F₂N₂O₂ |
| Molecular Weight | 266.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, DMSO, and DMF |
Applications in Research and Development
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a versatile building block primarily utilized in the synthesis of more complex molecules with potential biological activities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs. The presence of the 2,4-difluorophenyl group can enhance metabolic stability and binding affinity to biological targets.
Key Application Areas:
-
Synthesis of Kinase Inhibitors: The pyrazole scaffold is a common feature in various kinase inhibitors. This intermediate can be further functionalized to synthesize potent and selective inhibitors of kinases involved in cancer cell proliferation and inflammatory signaling pathways.[1][2]
-
Development of Novel Fungicides: Pyrazole carboxamides are a known class of fungicides. This intermediate serves as a crucial precursor for the synthesis of new agricultural fungicides with potential activity against a range of plant pathogens.[3][4]
-
Preparation of Anti-inflammatory and Analgesic Agents: Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs. This compound can be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.[5]
-
Creation of Bioactive Compound Libraries: Due to the reactivity of the ester group, this intermediate is ideal for generating diverse libraries of pyrazole-based compounds for high-throughput screening to identify new drug leads.
Experimental Protocols
The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is typically achieved through a Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[6][7]
Protocol 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This protocol describes the synthesis via the reaction of (2,4-difluorophenyl)hydrazine with ethyl 2-methylacetoacetate.
Materials:
-
(2,4-Difluorophenyl)hydrazine hydrochloride
-
Ethyl 2-methylacetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add ethyl 2-methylacetoacetate (1.05 eq) to the reaction mixture.
-
Add glacial acetic acid (catalytic amount, ~0.1 eq).
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 68-72 °C |
Protocol 2: Hydrolysis to 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.
Materials:
-
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (1N)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 90-98% |
| Purity (by HPLC) | >99% |
Visualizations
References
- 1. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Applications of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document outlines the potential applications of this specific compound in medicinal chemistry, drawing from the established biological activities of structurally similar analogs. The primary hypothesized applications are as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents, and as a scaffold for the development of potent kinase inhibitors for oncology. Detailed protocols for its synthesis and a representative biological screening assay are provided.
Application Notes
Intermediate for Anti-Inflammatory and Analgesic Agents
The pyrazole nucleus is a cornerstone in the development of anti-inflammatory drugs, most notably in selective COX-2 inhibitors like Celecoxib.[3] Structurally related compounds, such as Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, are widely utilized as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[4] The presence of the fluorophenyl group is known to enhance biological activity.[4] The 2,4-difluoro substitution pattern on the phenyl ring of the target compound is a common strategy in medicinal chemistry to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability, and to enhance binding affinity through favorable electrostatic interactions.
Given this precedent, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate serves as a valuable starting material or key building block for the synthesis of more complex molecules targeting pathways involved in pain and inflammation. The ethyl ester moiety provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce diverse chemical functionalities.
Scaffold for Kinase Inhibitor Development
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole ring is a prominent scaffold in the design of kinase inhibitors.[5] Numerous pyrazole derivatives have been reported as potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Rho-associated kinase (ROCK-II).[5][6]
The 1-arylpyrazole structure of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate provides a foundational framework for interaction with the ATP-binding site of kinases. The 1-(2,4-difluorophenyl) group can be oriented towards the solvent-exposed region or deeper into hydrophobic pockets of the kinase domain, with the fluorine atoms potentially forming key hydrogen bonds or electrostatic interactions with the protein backbone. The core pyrazole can act as a hinge-binder, a common motif in many kinase inhibitors. Further derivatization of the 4-carboxylate position allows for the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity for specific kinase targets.[1]
Quantitative Data for Structurally Related Pyrazole Derivatives
While specific quantitative data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not publicly available, the following table summarizes the biological activity of representative, structurally related pyrazole compounds to provide a contextual framework for potential potency.
| Compound Class | Target/Assay | Representative Activity (IC₅₀) | Reference |
| Pyrazole-4-carboxamide Analog (Compound 6k) | Aurora Kinase A | 16.3 nM | |
| Pyrazole-4-carboxamide Analog (Compound 6k) | Aurora Kinase B | 20.2 nM | |
| Pyrazole-4-carboxamide Analog (Compound 6k) | HeLa Cell Line (Cytotoxicity) | 0.43 µM | |
| Pyrazole-4-carboxamide Analog (Compound 6k) | HepG2 Cell Line (Cytotoxicity) | 0.67 µM | |
| Pyrazole-based CDK Inhibitor (Compound 25) | HepG2 Cell Line (Cytotoxicity) | 0.028 µM | [5] |
| Pyrazole-based CDK Inhibitor (Compound 25) | HCT116 Cell Line (Cytotoxicity) | 0.035 µM | [5] |
| Substituted Pyrazole (Compound 5, SR-3677) | ROCK-II Kinase | ~3 nM | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This protocol is a representative method based on the classical Knorr pyrazole synthesis.
Materials:
-
(2,4-Difluorophenyl)hydrazine hydrochloride
-
Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate derivative)
-
Ethanol, absolute
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Hydrazine Free-Basing: In a 250 mL round-bottom flask, dissolve (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free hydrazine with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Use the resulting free hydrazine immediately in the next step.
-
Cyclocondensation Reaction: To a solution of the crude (2,4-difluorophenyl)hydrazine (1.0 eq) in absolute ethanol (10 volumes), add ethyl 2-acetyl-3-oxobutanoate (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In-Vitro Kinase Inhibition Assay (Representative)
This protocol describes a general method to screen the compound against a target kinase, for example, Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate (e.g., Biotin-LRRWSLG)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test Compound (dissolved in DMSO)
-
Staurosporine (positive control, dissolved in DMSO)
-
384-well assay plates
-
LanthaScreen™ Eu-anti-phospho-substrate antibody (or similar time-resolved fluorescence resonance energy transfer [TR-FRET] reagent)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps to create a 10-point concentration curve.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase assay buffer, recombinant Aurora Kinase A, and the biotinylated peptide substrate. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare the detection reagent mix containing the Eu-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for another 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: General workflow for the synthesis of the target compound.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate as a key intermediate in the synthesis of novel agrochemical fungicides. The focus is on the synthesis of pyrazole carboxamide derivatives, a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).
Introduction
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a versatile chemical building block for the development of potent fungicides. The pyrazole ring system is a critical pharmacophore in numerous commercially successful agrochemicals. The presence of the 2,4-difluorophenyl group often enhances the biological activity of the final compound. This intermediate is primarily used to synthesize N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamides, which have demonstrated significant fungicidal properties against a broad spectrum of plant pathogens.
The general synthetic strategy involves a two-step process:
-
Saponification (Hydrolysis): The ethyl ester is hydrolyzed to its corresponding carboxylic acid, 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a substituted aniline to form the desired N-aryl pyrazole carboxamide.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The pyrazole carboxamide fungicides synthesized from this intermediate typically function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] This inhibition blocks the conversion of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle and cellular respiration.[1][2] The disruption of ATP production ultimately leads to fungal cell death.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
Synthetic Workflow
The overall process for converting Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate into a target N-aryl pyrazole carboxamide fungicide is outlined below.
Caption: General synthetic workflow for producing pyrazole carboxamide fungicides.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamide.
Protocol 1: Saponification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.0-3.0 eq) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A precipitate of 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Amide Coupling to Synthesize N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamide
Objective: To form the final amide product by coupling the carboxylic acid with a substituted aniline.
Method A: Via Acyl Chloride
Materials:
-
1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Anhydrous dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the aniline solution at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamide.
Method B: Using a Coupling Agent
Materials:
-
1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), substituted aniline (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired amide product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and fungicidal activity of pyrazole carboxamide derivatives. The data is compiled from literature on structurally similar compounds, as specific data for derivatives of 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not widely available in public sources.
Table 1: Representative Reaction Yields
| Step | Reaction | Reagents | Typical Yield |
| 1 | Ester Hydrolysis | NaOH, EtOH/H₂O, reflux | 85-95% |
| 2 | Amide Coupling (Acyl Chloride) | SOCl₂, Substituted Aniline, TEA | 70-90% |
| 2 | Amide Coupling (EDC/HOBt) | EDC, HOBt, DIPEA | 60-85% |
Table 2: Representative In Vitro Fungicidal Activity (EC₅₀ values in µg/mL)
EC₅₀ values represent the concentration of the compound required to inhibit 50% of fungal growth. Lower values indicate higher potency.
| Target Fungicide Scaffold | Botrytis cinerea | Rhizoctonia solani | Fusarium graminearum | Reference Compound (Boscalid) |
| N-(pyridinyl)-pyrazole-carboxamide | >50 | >50 | ~25-50 | 0.85 |
| N-(thiazolyl)-pyrazole-carboxamide | 0.40 | >50 | - | 0.85 |
| N-(phenyl)-pyrazole-carboxamide | - | 0.37 | >100 | 0.85 |
Note: The activity of specific N-aryl-1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxamides would need to be determined experimentally but is expected to fall within the range of other pyrazole carboxamide SDHI fungicides.
Conclusion
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a valuable precursor for the synthesis of a diverse range of pyrazole carboxamide fungicides. The synthetic route via hydrolysis and subsequent amide coupling is a well-established and efficient method. The resulting compounds are potent inhibitors of the fungal succinate dehydrogenase enzyme, making them effective broad-spectrum fungicides for crop protection. Further research and derivatization using this intermediate could lead to the discovery of new agrochemicals with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assay with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the enzyme inhibitory potential of the compound Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, frequently explored as inhibitors of various enzymes in drug discovery. Given the structural features of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, this document outlines protocols for screening its activity against two common enzyme targets for pyrazole-based inhibitors: Cyclooxygenase (COX) enzymes and Protein Kinases.
Background: Pyrazole Derivatives as Enzyme Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Its unique chemical properties allow for versatile substitutions, leading to potent and selective inhibitors of various enzyme families. Notably, pyrazole-containing molecules have been successfully developed as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes and as anti-cancer therapeutics by inhibiting protein kinases. The 1,5-diarylpyrazole structure, in particular, is a classic motif for selective COX-2 inhibition.
Potential Enzyme Targets and Assay Principle
Given the prevalence of pyrazole derivatives as enzyme inhibitors, two primary assay types are presented here as starting points for characterizing Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
-
Cyclooxygenase (COX) Inhibition Assay: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, which is involved in inflammation and pain.[2] Assaying the inhibitory activity of the test compound against both COX-1 and COX-2 can determine its potency and selectivity. This is crucial as selective COX-2 inhibition is often a desirable trait to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2]
-
Protein Kinase Inhibition Assay: Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Biochemical assays are fundamental for determining a compound's ability to inhibit a target kinase's activity, typically by measuring the transfer of a phosphate group from ATP to a substrate.[3]
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate against human recombinant COX-1 and COX-2.
A. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor control)
-
SC-560 (selective COX-1 inhibitor control)
-
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
-
Dimethyl Sulfoxide (DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
B. Reagent Preparation:
-
Assay Buffer: Prepare the COX Assay Buffer according to the manufacturer's instructions.
-
Enzyme Dilution: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep the diluted enzymes on ice.
-
Test Compound Preparation: Prepare a stock solution of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in DMSO. Create a serial dilution of the stock solution to generate a range of test concentrations.
-
Control Preparation: Prepare stock solutions of Celecoxib and SC-560 in DMSO and create serial dilutions.
-
Reaction Mix: Prepare a reaction mix containing the COX Assay Buffer, COX Cofactor, and COX Probe for the number of assays to be performed.[4]
-
To the wells of a 96-well plate, add the appropriate volume of the reaction mix.
-
Add the diluted test compound or control inhibitors to their respective wells. For the enzyme control (100% activity), add DMSO.
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.[4][6]
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[5]
D. Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the inhibitory activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
A. Materials and Reagents:
-
Target Protein Kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)[3]
-
Adenosine Triphosphate (ATP)
-
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
-
Staurosporine (broad-spectrum kinase inhibitor control)
-
Dimethyl Sulfoxide (DMSO)
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™)[7]
-
96-well or 384-well white microplate
-
Luminometer
B. Reagent Preparation:
-
Kinase Buffer: Prepare the kinase buffer as required for the specific kinase.
-
Enzyme and Substrate: Dilute the kinase and its substrate to their final desired concentrations in the kinase buffer.[3]
-
ATP Solution: Prepare an ATP solution at the desired concentration (often at the Km for the specific kinase) in the kinase buffer.[3]
-
Test Compound: Prepare a stock solution of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in DMSO and create a serial dilution.
-
Control: Prepare a serial dilution of Staurosporine in DMSO.
-
Add the kinase, substrate, and test compound/control to the wells of a microplate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the kit manufacturer's protocol. This typically involves a reagent to stop the kinase reaction and deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure light output.[7]
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
D. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Data Presentation
Quantitative data from the inhibition assays should be summarized for clear comparison.
Table 1: COX Inhibition Data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | Experimental | Experimental | Calculated |
| Celecoxib (Control) | Literature | Literature | Literature |
| SC-560 (Control) | Literature | Literature | Literature |
Table 2: Protein Kinase Inhibition Data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
| Compound | Target Kinase | IC50 (µM) |
| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | Kinase Name | Experimental |
| Staurosporine (Control) | Kinase Name | Literature |
Signaling Pathway Visualization
Should the compound show significant activity against a protein kinase, it is important to understand the signaling pathway in which the kinase is involved. Below is a generic representation of a kinase signaling cascade.
Generic Kinase Signaling Pathway
Caption: A simplified model of a kinase signal transduction pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for Cell-based Assays: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Many compounds with a pyrazole core have been shown to modulate key cellular processes such as cell proliferation, cell cycle progression, and apoptosis, often by targeting specific kinases or other signaling proteins.[2][4][5]
These application notes provide a framework for evaluating the potential cytotoxic and anti-proliferative effects of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate using common cell-based assays. The following protocols are designed to be adaptable to various cancer cell lines and research objectives, providing a foundational methodology for preliminary screening and mechanism of action studies.
Presumed Mechanism of Action
Based on the activities of structurally related pyrazole compounds, it is hypothesized that Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate may exert its effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. The proposed assays are designed to test this hypothesis by measuring key hallmarks of these cellular processes.
Diagram 1: Hypothetical Signaling Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
In vivo studies with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Application Notes and Protocols for In Vivo Studies with Pyrazole Derivatives
To the Researcher: The following application notes and protocols are based on established methodologies for evaluating pyrazole-containing compounds in preclinical in vivo studies. While specific in vivo data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not available in the public domain, this document provides a comprehensive framework for designing and conducting such studies, drawing from research on structurally related pyrazole derivatives.
Introduction
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research. Various substituted pyrazoles have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The protocols outlined below are intended to guide the in vivo evaluation of this and similar compounds to determine their pharmacokinetic profiles, efficacy, and safety.
Preclinical In Vivo Study Design
A logical workflow is essential for the systematic evaluation of a novel chemical entity. The following diagram illustrates a typical workflow for preclinical in vivo studies.
Caption: A generalized workflow for preclinical in vivo studies.
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Compound Formulation: The compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Dosing:
-
Intravenous (IV) Administration: A single dose (e.g., 5 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: A single dose (e.g., 20 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | - | To be determined |
| Tmax (h) | - | To be determined |
| AUC (0-t) (ngh/mL) | To be determined | To be determined |
| AUC (0-inf) (ngh/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| Cl (L/h/kg) | To be determined | - |
| Vd (L/kg) | To be determined | - |
| Bioavailability (%) | - | To be determined |
Efficacy Studies: Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory potential of the test compound in a relevant animal model. The carrageenan-induced paw edema model is a standard for acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (6-8 weeks old, 180-220g).
-
Groups:
-
Vehicle Control (e.g., 0.5% CMC)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (e.g., 10, 20, 40 mg/kg)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, positive control, or vehicle is administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | To be determined | 0 |
| Positive Control | 10 | To be determined | To be determined |
| Test Compound | 10 | To be determined | To be determined |
| Test Compound | 20 | To be determined | To be determined |
| Test Compound | 40 | To be determined | To be determined |
Signaling Pathway Visualization
Many anti-inflammatory pyrazole derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The following diagram illustrates this mechanism.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this specific case, the reaction occurs between ethyl acetoacetate and 2,4-difluorophenylhydrazine. The reaction typically proceeds in two main stages: the formation of a hydrazone intermediate followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Q2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?
A2: The formation of the undesired regioisomer, ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate, is a common challenge. Regioselectivity is influenced by the reaction conditions. Generally, in the reaction between an unsymmetrical β-ketoester like ethyl acetoacetate and an arylhydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups. The regiochemical outcome can be directed by carefully controlling the pH of the reaction medium. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor the other.
Q3: What are the critical parameters to control for maximizing the yield?
A3: Several factors can significantly impact the yield:
-
Purity of Reactants: Ensure the high purity of both ethyl acetoacetate and 2,4-difluorophenylhydrazine. Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: The temperature for both the hydrazone formation and the subsequent cyclization needs to be carefully optimized.
-
Solvent: The choice of solvent can influence reaction rates and regioselectivity. Alcohols such as ethanol are commonly used.
-
Catalyst: The type and concentration of the acid or base catalyst used for the cyclization step are crucial.
-
Water Removal: Efficient removal of water formed during the reaction can drive the equilibrium towards the product, thus improving the yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | - Incomplete reaction. - Degradation of reactants or products. - Formation of side products. - Suboptimal reaction conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction goes to completion. - Adjust the reaction temperature and time. - Use a Dean-Stark apparatus to remove water azeotropically during cyclization. - Purify the starting materials before use. |
| Formation of Regioisomers | The nucleophilic attack of the substituted nitrogen of 2,4-difluorophenylhydrazine can occur at either the acetyl or the ester carbonyl of ethyl acetoacetate. | - pH Control: Carefully control the pH of the reaction mixture. An acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid) can favor the formation of the desired 5-methyl isomer. - Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, isopropanol, toluene). |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Ineffective catalyst. - Poor mixing. | - Increase the reaction time and/or temperature, monitoring for product degradation. - Screen different acid or base catalysts and optimize their concentration. - Ensure efficient stirring throughout the reaction. |
| Formation of Dark-Colored Impurities | - Decomposition of the hydrazine starting material. - Oxidation of intermediates or the final product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use freshly distilled and purified 2,4-difluorophenylhydrazine. - Avoid excessively high reaction temperatures. |
| Difficult Purification | - Presence of closely related impurities, such as the regioisomer. - Oily product that is difficult to crystallize. | - Optimize the reaction conditions to minimize the formation of the regioisomer. - Employ column chromatography with a carefully selected eluent system for separation. - Attempt recrystallization from a variety of solvents or solvent mixtures. |
Data Presentation
The following table summarizes typical yields obtained for the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, which are structurally related to the target molecule and synthesized through a similar pathway. This data can serve as a benchmark for yield expectations.
| Aryl Group | Yield (%) | Reference |
| Naphthalen-2-yl | 78 | [1] |
| 2,4,6-Trichlorophenyl | 86 | [1] |
| 4-Trifluoromethylphenyl | 80 | [1] |
Experimental Protocols
A plausible two-step synthesis for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is outlined below, based on the Knorr pyrazole synthesis.
Step 1: Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Hydrazone Intermediate)
This procedure is adapted from a known method for the synthesis of a similar intermediate.[2]
-
Diazotization of 2,4-difluoroaniline:
-
Dissolve 2,4-difluoroaniline (1.29 g, 0.01 mol) in dilute hydrochloric acid (10 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (0.76 g, 0.011 mol). Maintain the temperature below 5 °C.
-
-
Coupling with Ethyl Acetoacetate:
-
In a separate flask, dissolve ethyl acetoacetate (1.30 g, 0.01 mol) and sodium acetate (2.46 g, 0.03 mol) in ethanol (20 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
-
Isolation and Purification:
-
The precipitated yellow solid is collected by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.
-
Step 2: Cyclization to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This is a general procedure for the acid-catalyzed cyclization of the hydrazone intermediate.
-
Reaction Setup:
-
Dissolve the dried hydrazone intermediate from Step 1 in a suitable solvent such as glacial acetic acid or ethanol containing a catalytic amount of a stronger acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
-
Cyclization:
-
Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) for several hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If acetic acid was used as the solvent, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
-
Visualizations
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Technical Support Center: Purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?
A1: Common impurities can include unreacted starting materials, such as (2,4-difluorophenyl)hydrazine and ethyl 2-cyano-3-oxobutanoate (or equivalent reactants). Additionally, regioisomers formed during the pyrazole ring synthesis can be a significant impurity. Side-reaction products and degradation products from prolonged reaction times or high temperatures may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification techniques for pyrazole derivatives like Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate are column chromatography and recrystallization.[1] The choice between these methods often depends on the impurity profile and the scale of the purification.
Q3: How does the presence of fluorine atoms in the molecule affect purification?
A3: The highly electronegative fluorine atoms can alter the molecule's polarity, solubility, and intermolecular interactions. This can sometimes make separation from structurally similar non-fluorinated or partially fluorinated impurities challenging. However, these unique electronic properties can also be exploited for selective purification methods like reverse-phase HPLC.
Q4: Can I use distillation for purification?
A4: While distillation is a common purification technique for liquids, it may not be suitable for this compound if it has a high boiling point or is thermally labile. For many pyrazole derivatives, purification is often achieved through crystallization or chromatography.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the eluent system. A common starting point for pyrazole esters is a mixture of hexane and ethyl acetate.[1][3] Gradually increasing the polarity by increasing the ethyl acetate ratio can improve separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel. | |
| Co-elution of closely related impurities (e.g., regioisomers). | Consider using a different stationary phase, such as alumina, or switch to reverse-phase chromatography. | |
| Product is not Eluting from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[3] |
| Tailing of Spots on TLC | Compound may be acidic or basic, leading to strong interaction with silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound Oils Out Instead of Crystallizing | The solution is too supersaturated, or the cooling is too rapid. | Use a more dilute solution by adding more hot solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Presence of impurities inhibiting crystallization. | Try to purify the compound further by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise until turbidity appears, then heat to redissolve and cool slowly.[4] | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation.[3]
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Column Packing: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
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Sample Loading: Dissolve the crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to boiling. If the compound dissolves completely in the hot solvent and precipitates upon cooling, the solvent is suitable.[4][6]
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
| Purification Method | Typical Solvent System(s) | Potential for Impurity Removal | Remarks |
| Column Chromatography | Hexane / Ethyl Acetate gradients | Good for removing a wide range of impurities with different polarities, including regioisomers. | A versatile and widely used method for purification of pyrazole esters.[1] |
| Dichloromethane / Methanol gradients | Effective for more polar pyrazole derivatives. | Methanol concentration should be kept low to avoid dissolving the silica gel.[3] | |
| Recrystallization | Ethanol / Water | Effective for removing less soluble or more soluble impurities. | A good choice for final purification to obtain high-purity crystalline material.[7] |
| Isopropanol | Can be a good alternative to ethanol. | ||
| Hexane / Ethyl Acetate | Useful for compounds that are highly soluble in ethyl acetate and poorly soluble in hexane. |
Visualizations
Caption: Troubleshooting logic for common recrystallization issues.
Caption: Experimental workflow for column chromatography purification.
References
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?
A1: The primary stability concerns for this compound are hydrolysis of the ethyl ester, photodegradation, and thermal decomposition. As a substituted pyrazole, the molecule may also be susceptible to oxidation. The extent of degradation is influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents.
Q2: How should I properly store Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate to ensure its stability?
A2: To minimize degradation, the compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and well-ventilated area, away from heat and direct sunlight. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: I am observing a new peak in my HPLC analysis after storing the compound in solution. What could be the cause?
A3: The appearance of a new peak in your HPLC chromatogram likely indicates degradation. The most common degradation pathway in solution is hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially if the solvent is aqueous or contains acidic or basic impurities. Other possibilities include photodegradation if the solution was exposed to light.
Q4: Can I predict the potential degradation products of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?
A4: Yes, based on the structure, the most probable degradation products are:
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Hydrolysis Product: 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid, formed by the cleavage of the ethyl ester.
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Oxidative Degradation Products: N-oxides or other oxidized species on the pyrazole or phenyl rings.
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Photodegradation Products: Complex rearrangement or cleavage products resulting from UV or visible light exposure.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptom: You observe a decrease in the compound's activity or variable results in your biological assays over time.
Possible Cause: This could be due to the degradation of the active compound in your stock solutions or assay buffer.
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before your experiments.
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Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions. If aqueous buffers are necessary for the assay, minimize the time the compound spends in the aqueous environment.
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pH Control: Maintain the pH of your assay buffer in the neutral range (pH 6-8), as extreme pH values can accelerate hydrolysis.
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Light Protection: Protect your solutions from light by using amber vials or covering them with aluminum foil.
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Stability-Indicating Method: Use a validated stability-indicating HPLC method to check the purity of your compound in the solutions under your experimental conditions.
Issue 2: Appearance of Impurities in Stored Solid Compound
Symptom: You notice a change in the physical appearance (e.g., color change from white to brownish) or detect new impurities by TLC or HPLC in your solid compound that has been stored for a while.
Possible Cause: This may be due to oxidation or slow degradation from exposure to air, moisture, or light.
Troubleshooting Steps:
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Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).
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Repurification: If impurities are detected, consider repurifying a small amount of the compound by recrystallization or column chromatography before use.
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Characterization: Characterize the impurities using techniques like LC-MS or NMR to understand the degradation pathway.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. These values are illustrative and intended to provide an expectation of the compound's stability under various stress conditions. Actual degradation will depend on the specific experimental parameters.
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Major Degradation Product |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15% | 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 25% | 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid |
| Oxidative | 3% H₂O₂ | 24 hours | 10% | Oxidized derivatives (e.g., N-oxides) |
| Thermal | 60 °C | 48 hours | 5% | Minor unidentified products |
| Photolytic | UV light (254 nm) | 12 hours | 20% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
1. Preparation of Stock Solution:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
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Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve the stressed solid in the solvent to the stock solution concentration before analysis.
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Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 12 hours.
3. Sample Analysis:
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At the end of the exposure time, neutralize the acidic and basic samples.
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Dilute all samples to an appropriate concentration for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
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Compare the chromatograms of the stressed samples with that of an unstressed control sample.
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Calculate the percentage of degradation and identify the retention times of the degradation products.
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If necessary, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?
A1: The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation of 2,4-difluorophenylhydrazine with a suitable β-ketoester, typically ethyl 2-acetyl-3-oxobutanoate or a related 1,3-dicarbonyl compound.[1] The reaction is often catalyzed by an acid.
Q2: What are the critical parameters influencing the regioselectivity of the reaction?
A2: The formation of the desired 1,5-disubstituted pyrazole over its 1,3-disubstituted regioisomer is a key challenge. The regioselectivity is significantly influenced by:
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Solvent: Aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to favor the formation of a single regioisomer.[2]
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Catalyst: The use of an acid catalyst can influence the reaction rate and, in some cases, the regiochemical outcome.
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Reaction Temperature: Temperature control is crucial for minimizing side reactions and can affect the kinetic versus thermodynamic product distribution.
Q3: My reaction mixture has turned a dark yellow or reddish color. Is this normal?
A3: Yes, the formation of a yellow or red color is a common observation in Knorr pyrazole syntheses, especially when using hydrazine salts.[3][4] This is often due to the formation of minor, highly colored impurities, potentially from side reactions of the hydrazine. While often not indicative of a failed reaction, a very dark color may suggest excessive side product formation.
Q4: I am observing a significant amount of a byproduct with the same mass as my desired product. What is it likely to be?
A4: The most probable byproduct with the same mass is the regioisomer, Ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate. This arises from the alternative cyclization pathway during the reaction. Differentiating between these isomers requires careful analysis of spectroscopic data, particularly ¹H and ¹³C NMR.
Q5: What are the best practices for purifying the final product?
A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water or hexane/ethyl acetate is often effective. For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate is a common choice.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Formation of a stable hydrazone intermediate that does not cyclize. 3. Suboptimal reaction temperature. 4. Degradation of starting materials or product. | 1. Monitor the reaction by TLC or LC-MS to ensure the consumption of starting materials. If the reaction has stalled, consider adding more catalyst or increasing the reaction time. 2. Ensure sufficient acid catalyst is present to promote the cyclization and dehydration steps. Increasing the temperature may also be necessary. 3. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to more side products. A temperature range of 80-120 °C is a typical starting point. 4. Use high-purity starting materials. 2,4-difluorophenylhydrazine can be unstable and should be stored properly. |
| High Percentage of Regioisomeric Impurity | 1. Non-optimal solvent choice. 2. Incorrect catalyst or catalyst concentration. | 1. Switch to an aprotic polar solvent such as DMAc or DMF, which has been shown to improve regioselectivity in similar syntheses.[2] 2. Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimize their concentration. |
| Presence of Hydrolyzed Product (Carboxylic Acid) | 1. Presence of excess water in the reaction mixture. 2. Harsh acidic or basic conditions during workup. | 1. Use anhydrous solvents and reagents. 2. During workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Presence of Decarboxylated Product | 1. High reaction temperatures. 2. Presence of certain metal impurities. | 1. Reduce the reaction temperature. If the reaction requires high temperatures for completion, consider using a milder catalyst to allow for a lower temperature. |
| Difficulty in Product Purification | 1. Co-elution of the desired product and its regioisomer during column chromatography. 2. Oiling out during recrystallization. | 1. Use a long column and a shallow solvent gradient to improve separation. Alternatively, consider derivatization of the mixture to separate the isomers, followed by removal of the derivatizing group. 2. For recrystallization, ensure the product is fully dissolved at the higher temperature and allow for slow cooling. Seeding with a small crystal of the pure product can help induce crystallization. |
Experimental Protocols
Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)
This protocol is adapted from a known procedure for a similar intermediate.[5][6][7]
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Dissolve 2,4-difluoroaniline (1.29 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water), keeping the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
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In a separate flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) in ethanol (20 mL) and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
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The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum. This intermediate can be used in the next step without further purification.
Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This is a representative protocol for the cyclization step.
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To a solution of the intermediate hydrazone (2.72 g, 10 mmol) in N,N-dimethylacetamide (DMAc, 20 mL), add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
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Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.
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After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water (100 mL) and stir until a precipitate forms.
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Collect the solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for the Product and its Regioisomer
| Proton | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Desired Product) | Ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate (Regioisomer) |
| Pyrazole-H | ~8.0 | ~8.2 |
| Phenyl-H | 7.1 - 7.5 (m) | 7.1 - 7.5 (m) |
| -OCH₂CH₃ | ~4.3 (q) | ~4.3 (q) |
| -CH₃ (pyrazole) | ~2.5 (s) | ~2.3 (s) |
| -OCH₂CH₃ | ~1.3 (t) | ~1.3 (t) |
Note: These are predicted values and may vary depending on the solvent and instrument.
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for the Product and its Regioisomer
| Carbon | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Desired Product) | Ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate (Regioisomer) |
| C=O | ~163 | ~163 |
| Pyrazole-C (quaternary) | ~148, ~140, ~115 | ~155, ~140, ~118 |
| Phenyl-C | 162-105 (with C-F coupling) | 162-105 (with C-F coupling) |
| -OCH₂CH₃ | ~60 | ~60 |
| -CH₃ (pyrazole) | ~12 | ~14 |
| -OCH₂CH₃ | ~14 | ~14 |
Note: These are predicted values and may vary depending on the solvent and instrument.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting logical workflow.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly format. Here, you will find detailed information to address common challenges encountered during the synthesis of pyrazoles, helping you optimize your reaction conditions for better outcomes.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazole synthesis?
A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors. These range from the quality of the starting materials to suboptimal reaction conditions. The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1] Key areas to investigate include:
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Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduce the yield and complicate the purification process.[1][2] Hydrazine derivatives can also degrade over time, so using a fresh or purified reagent is recommended.
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Incomplete Reactions: The reaction may not have reached completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3]
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] For many condensation reactions, heating is necessary, and methods like refluxing or microwave-assisted synthesis can improve yields.[3]
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Side Reactions: The formation of unwanted byproducts, such as regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can significantly lower the yield of the desired pyrazole.[1]
Q2: How can I improve the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Strategies to improve regioselectivity include:
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Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[4]
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Catalyst Selection: The choice of an appropriate acid or base catalyst can influence the reaction pathway and favor the formation of one regioisomer over the other.
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Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regiomeric ratio. Experimenting with different temperatures is advisable.
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?
A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] To obtain a purer product, consider the following:
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Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]
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Purification Techniques: Activated carbon (charcoal) can be used to remove some of these colored impurities.[1] Recrystallization is also a highly effective method for purification.[1][5]
Q4: What are the best practices for purifying pyrazole compounds?
A4: The purification of pyrazoles can be challenging due to the presence of closely eluting impurities or the compound's physical properties.[6] Common and effective purification methods include:
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Recrystallization: This is a powerful technique for purifying solid pyrazole derivatives. The choice of solvent is crucial and depends on the polarity of the specific pyrazole.[5] Common single solvents include ethanol, methanol, and ethyl acetate.[5] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[5]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is often used.[1] It is important to choose an appropriate eluent system that provides good separation of the desired product from impurities. For basic pyrazoles that may adhere to acidic silica gel, deactivating the silica with triethylamine can improve recovery.[7]
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Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification by performing an acid-base extraction to separate the pyrazole from non-basic impurities.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your pyrazole synthesis experiments.
Troubleshooting Low Yield
If you are experiencing low yields, follow this logical workflow to identify and address the potential cause.
Data Presentation
The following tables summarize quantitative data on how various reaction parameters can influence the outcome of pyrazole synthesis.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 1 | High | [8] |
| 2 | Acetylacetone | 2,4-Dinitrophenylhydrazine | CH3CN | RT | 45 min | 70 | [9] |
| 3 | Acetylacetone | 2,4-Dinitrophenylhydrazine | THF | RT | 40 min | 78 | [9] |
| 4 | Acetylacetone | 2,4-Dinitrophenylhydrazine | DMF | RT | 55 min | 80 | [9] |
| 5 | Acetylacetone | 2,4-Dinitrophenylhydrazine | CH2Cl2 | RT | 35 min | 85 | [9] |
| 6 | Acetylacetone | 2,4-Dinitrophenylhydrazine | EtOH | RT | 25 min | 90 | [9] |
| 7 | Acetylacetone | 2,4-Dinitrophenylhydrazine | Solvent-free | RT | 7-15 min | 95 | [9] |
| 8 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | 60 | 2 | 85 (97:3 regioisomeric ratio) | [4] |
| 9 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | 60 | 2 | 90 (97:3 regioisomeric ratio) | [4] |
Table 2: Effect of Catalyst on Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Acetic acid (cat.) | 1-Propanol | 100 | 1 h | High | [10] |
| 2 | Substituted Chalcone | Phenylhydrazine HCl | None | Acetic Acid | 120 (Microwave) | 7-10 min | 68-86 | [11] |
| 3 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Solvent-free | 80 | 30 min | 95 | [12] |
| 4 | Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO4 | Ethylene Glycol | RT | - | 70-95 | [13] |
| 5 | Aldehyde/Malononitrile | 2,4-Dinitrophenylhydrazine | Acylated Guar-gum | Solvent-free | - | - | High | N/A |
| 6 | β-ketophosphonates | Urea/Aldehyde | Zn(OTf)2 | - | Microwave | - | Effective | [6] |
| 7 | Aldehyde/Urea | β-dicarbonyl | Yb(OTf)3, InCl3, or ZrCl4 | - | - | - | Improved | [6] |
Table 3: Regioselectivity in Pyrazole Synthesis with Unsymmetrical Diketones
| Entry | Unsymmetrical 1,3-Diketone | Hydrazine | Solvent | Temperature (°C) | Regioisomeric Ratio (Major Isomer) | Reference |
| 1 | 1-Phenyl-1,3-butanedione | Methylhydrazine | EtOH | Reflux | Mixture | [4] |
| 2 | 1-(Thiophen-2-yl)-3-phenylpropane-1,3-dione | Methylhydrazine | EtOH | Reflux | Mixture | [4] |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | EtOH | 60 | 65:35 | [4] |
| 4 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | 60 | 85:15 (3-CF3) | [4] |
| 5 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | 60 | 97:3 (3-CF3) | [4] |
Experimental Protocols
This section provides detailed methodologies for key pyrazole synthesis reactions.
Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[8]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[8]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[8]
-
Isolation: Cool the resulting syrup in an ice bath.[8]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[8]
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.[8]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol demonstrates a rapid, microwave-assisted synthesis of pyrazole derivatives.[11]
Materials:
-
Quinolin-2(1H)-one-based α,β-unsaturated ketones (1 mmol)
-
Arylhydrazines (1.2 mmol)
-
Acetic acid (5 mL)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone and the arylhydrazine in acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120 °C for 7–10 minutes.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during its crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?
A1: Given the aromatic and ester functionalities, along with the fluorine substituents, a good starting point for solvent screening includes a range of polar and non-polar organic solvents. Due to the compound's likely poor solubility in highly non-polar or highly polar solvents, a systematic screening is recommended.[1] Common choices for pyrazole derivatives include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (hexane, cyclohexane).[1] A mixed-solvent system is often effective for compounds that are difficult to crystallize from a single solvent.[1]
Q2: My compound is "oiling out" instead of forming crystals. What steps can I take to resolve this?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities.[1][2] To address this, you can:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more of the "good" (high solubility) solvent to decrease the saturation point. Allow it to cool more slowly.[2]
-
Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.[2]
-
Slow Down Cooling: Insulate the flask to ensure a gradual temperature decrease, which can favor crystal formation over oiling.[2]
-
Further Purification: The presence of impurities can lower the melting point of the mixture. Consider purifying the compound further by column chromatography before attempting recrystallization.[2][3]
Q3: No crystals are forming, and the solution remains clear even after cooling. What should I do?
A3: A clear solution after cooling indicates that the solution is not supersaturated. To induce crystallization, you can:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[3][4][5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.[2][4][5]
-
Reduce Solvent Volume: The concentration of the compound may be too low. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your primary solvent) to the solution until it becomes slightly turbid. Then, allow it to cool slowly.[3]
-
Reduce the Temperature Further: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or a refrigerator to further decrease the solubility of your compound.[3]
Q4: The crystallization is happening too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?
A4: Rapid crystallization often traps impurities within the crystal lattice and leads to small crystal size.[2] To promote the growth of larger, higher-purity crystals:
-
Decrease the Level of Supersaturation: Reheat the solution and add a small amount of additional solvent.[2]
-
Slow Down the Cooling Process: Insulate the crystallization flask to allow the solution to cool as slowly as possible.[2][6]
-
Use a More Dilute Solution: Starting with a less concentrated solution will slow down the crystallization process.[3]
Q5: My final crystalline product has a low yield. How can I improve it?
A5: A low yield can result from several factors during the crystallization process. To improve your yield:
-
Avoid Using Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[7] If you have already filtered your crystals, you can try to recover more product by concentrating the mother liquor and cooling it again.[2]
-
Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete at a low temperature before filtering.[2]
-
Minimize Loss During Transfer: Be careful when transferring solutions and solids to avoid mechanical losses.
Troubleshooting Flowchart
Caption: A troubleshooting workflow for the crystallization of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Data Presentation
Table 1: Solvent Screening for Crystallization
| Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Observations Upon Cooling |
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane/Ethyl Acetate (various ratios) | |||
| Ethanol/Water (various ratios) |
Researchers should fill in this table based on their experimental observations.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.[6]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is readily soluble).[1]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[1]
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Logical Relationships
Caption: Logical relationships between common crystallization problems, their likely causes, and potential solutions.
References
Technical Support Center: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate under common experimental and storage conditions?
The most probable degradation pathway for this compound is the hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid and ethanol.[1][2] While the pyrazole ring itself is generally stable, extreme conditions such as high heat or intense UV light exposure could potentially lead to further degradation of the heterocyclic core.[1][3][4]
Q2: My analytical results (e.g., HPLC, LC-MS) show an unexpected peak appearing over time. Could this be a degradation product?
Yes, the appearance of a new, more polar peak in your chromatogram is a strong indication of degradation. The primary suspected degradation product, 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid, is more polar than the parent ethyl ester. Therefore, in a reverse-phase HPLC (RP-HPLC) system, the degradation product would be expected to have a shorter retention time. We recommend conducting forced degradation studies to confirm the identity of this peak.
Q3: How can I prevent the degradation of my compound during experiments and storage?
To minimize degradation, particularly hydrolysis, consider the following:
-
pH Control: Avoid strongly acidic or basic aqueous solutions. If the experimental conditions permit, use buffers in the neutral pH range.
-
Solvent Choice: For storage, use anhydrous aprotic solvents. If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly.
-
Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration or freezing in an anhydrous solvent is recommended.
-
Light Protection: Store the compound in amber vials or otherwise protected from light to prevent potential photodegradation.
Q4: What analytical methods are suitable for detecting and quantifying degradation products?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating the parent compound from its potential degradation products.[5][6][7] A diode-array detector (DAD) or a UV detector can be used for quantification. For structural confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid appearance of a new peak with a shorter retention time in RP-HPLC. | Hydrolysis of the ethyl ester. | Verify the pH of your sample and mobile phase. Ensure all solvents are fresh and of high purity. If possible, adjust the pH to a neutral range. |
| Loss of parent compound peak area over time. | Degradation of the compound. | Review your storage and experimental conditions (temperature, light exposure, pH). Perform a forced degradation study to identify the degradation pathway and implement preventative measures. |
| Inconsistent analytical results between sample preparations. | Degradation occurring during sample preparation. | Minimize the time between dissolving the compound and analysis. If heating is used to dissolve the compound, assess its thermal stability. Prepare samples in a stable, anhydrous solvent if possible. |
| Formation of multiple unknown peaks under stress conditions. | Complex degradation pathways (e.g., photodegradation, thermal degradation). | Isolate the degradation products using techniques like preparative HPLC and identify their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
Quantitative Data Summary
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product(s) Area (%) | Notes |
| 0.1 M HCl (aq) | 0 | 100 | 0 | |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 0.1 M NaOH (aq) | 0 | 100 | 0 | |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| 3% H₂O₂ (aq) | 0 | 100 | 0 | |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Heat (80°C, solid) | 0 | 100 | 0 | |
| 24 | ||||
| 72 | ||||
| Photostability (ICH Q1B) | 0 | 100 | 0 | |
| 24 | ||||
| 72 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for up to 24 hours. Take samples at 0, 2, 6, and 24 hours, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for up to 24 hours. Take samples at 0, 2, 6, and 24 hours, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for up to 24 hours. Take samples at appropriate intervals and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a 60°C oven for 72 hours. Periodically take samples, dissolve in the solvent, and analyze by HPLC.
-
Photodegradation: Expose a solution of the compound (e.g., in methanol) to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC at appropriate time points.
-
Analysis: Analyze all samples using a suitable RP-HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general-purpose method that can be optimized for your specific instrumentation and requirements.[5][6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Example: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition.
Visualizations
Caption: Predicted primary degradation pathway via ester hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. journals.najah.edu [journals.najah.edu]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ajrconline.org [ajrconline.org]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate? A1: The most common and established method for synthesizing this and similar substituted pyrazoles is the Knorr pyrazole synthesis.[1] This involves a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2] For this specific target molecule, the reactants are (2,4-difluorophenyl)hydrazine and a suitable β-ketoester, such as ethyl 2-acetylacetoacetate.
Q2: Why is the quality of starting materials so critical? A2: The purity of the (2,4-difluorophenyl)hydrazine and the β-ketoester is paramount. Impurities in the starting materials can lead to significant side reactions, the formation of difficult-to-remove impurities, and consequently, lower yields of the desired product.[1] Hydrazine derivatives, in particular, can be prone to degradation.
Q3: What are the typical reaction conditions for this synthesis? A3: The reaction is generally performed in a protic solvent such as ethanol or acetic acid. It can proceed at room temperature or require heating to reflux to ensure the completion of the final dehydration step to form the aromatic pyrazole ring.[1] The choice of acidic, basic, or neutral conditions can influence the reaction rate and, in cases with unsymmetrical dicarbonyls, the regioselectivity.[1]
Q4: How can I effectively monitor the progress of the reaction? A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] These techniques allow for the visualization of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Q5: What are the recommended methods for purifying the final product? A5: Upon completion of the reaction, the crude product can be purified by standard laboratory techniques. The most common methods are recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.[1][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and solutions?
-
Answer:
-
Possible Cause: Poor quality or degradation of starting materials, especially the (2,4-difluorophenyl)hydrazine.[1]
-
Solution: Ensure the purity of your reactants using analytical methods like NMR or GC-MS. Use freshly acquired or properly stored hydrazine.
-
-
Possible Cause: Incomplete reaction due to the formation of a stable intermediate. The initial adduct (a hydroxylpyrazolidine) may not readily dehydrate to the final pyrazole.[1]
-
Solution: Increase the reaction temperature or extend the reaction time. Adding a catalytic amount of acid (e.g., acetic acid) or a dehydrating agent can facilitate the final dehydration step.
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: While some reactions proceed at room temperature, heating to reflux is often necessary to drive the reaction to completion.[1] Perform small-scale experiments to optimize the temperature.
-
-
Problem 2: Formation of Multiple Products or Significant Impurities
-
Question: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks, indicating a mixture of products. How can I resolve this?
-
Answer:
-
Possible Cause: Formation of regioisomers. This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[1]
-
Solution: The regioselectivity is influenced by reaction conditions.[1] Altering the solvent or the pH (acidic vs. neutral conditions) can favor the formation of the desired isomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses.[1]
-
-
Possible Cause: Decomposition of the hydrazine starting material, often leading to a discolored (yellow/red) reaction mixture.[4]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the reaction temperature is not excessively high.
-
-
Possible Cause: Competing side reactions of the 1,3-dicarbonyl starting material.
-
Solution: Control the reaction temperature and consider the slow, dropwise addition of one reactant to the other to minimize self-condensation or other side reactions.
-
-
Problem 3: Difficulties in Product Purification
-
Question: I am struggling to isolate the pure product from the crude reaction mixture. What can I do?
-
Answer:
-
Possible Cause: The product and impurities have very similar polarities, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems for chromatography. A shallow gradient elution may be required to achieve separation. If chromatography fails, consider converting the product to a crystalline salt for purification, followed by neutralization to recover the pure ester.
-
-
Possible Cause: The product is an oil and will not crystallize.
-
Solution: If recrystallization is unsuccessful, column chromatography is the preferred method of purification.[1] Ensure the solvent is completely removed from the purified fractions under high vacuum, as residual solvent can prevent solidification.
-
-
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Regioselectivity (General Trend)
This table provides a general illustration of how solvent choice can influence the ratio of regioisomers in pyrazole synthesis. The specific ratios are highly dependent on the substrates used.
| Solvent | Dielectric Constant (ε) | Typical Major Regioisomer | Notes |
| Ethanol | 24.5 | Varies | Common protic solvent, baseline for comparison. |
| Acetic Acid | 6.2 | Often favors one isomer | Provides an acidic environment, can alter the reaction mechanism.[1] |
| Toluene | 2.4 | Varies | Aprotic solvent, may require higher temperatures. |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Often high selectivity | Fluorinated alcohol known to dramatically improve regioselectivity.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Materials:
-
(2,4-difluorophenyl)hydrazine hydrochloride
-
Ethyl 2-acetylacetoacetate
-
Sodium acetate (or other suitable base)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir the mixture for 15-20 minutes at room temperature.
-
Addition of β-Ketoester: To the stirring solution, add ethyl 2-acetylacetoacetate (1.0 eq) dropwise. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by TLC or LC-MS.[1] The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[1]
-
Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by either recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[1][3]
Visualizations
Synthetic Pathway
Caption: Knorr synthesis pathway for the target pyrazole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting pyrazole synthesis.
References
Technical Support Center: Purity Enhancement of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate?
The synthesis of polysubstituted pyrazoles can lead to several types of impurities. The most common include:
-
Regioisomers: Depending on the synthetic route (e.g., Knorr pyrazole synthesis), the formation of the isomeric product, Ethyl 1-(2,4-difluorophenyl)-3-methylpyrazole-4-carboxylate, is a significant possibility.
-
Unreacted Starting Materials: Residual (2,4-difluorophenyl)hydrazine and the β-ketoester precursor are common impurities.
-
Side-Products: Byproducts can arise from the self-condensation of the β-ketoester or other side reactions.
-
Residual Solvents: Solvents used in the reaction and work-up (such as ethanol, toluene, or ethyl acetate) may be present in the crude product.
Q2: Which purification techniques are most effective for this compound?
The primary and most effective purification techniques for pyrazole derivatives like this are recrystallization and flash column chromatography.[1][2] The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity.[2]
Q3: How should I select an appropriate solvent for recrystallization?
The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[1] For pyrazole derivatives, a range of solvents can be effective. Screening small-scale trials is recommended.
Q4: What are the best analytical methods to confirm the purity of the final product?
To ensure the purity and structural integrity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify minor impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98%).[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp and narrow melting range is indicative of high purity.
Purification Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery Yield | The chosen solvent has high solubility for the compound even at low temperatures.[1] / Too much solvent was used. / The cooling process was too rapid, trapping impurities. | Screen for a solvent with a steeper solubility curve. / Use the minimum amount of hot solvent required to fully dissolve the compound. / Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1] |
| Compound Oils Out | The solution is overly supersaturated. / The melting point of the compound is lower than the boiling point of the solvent. / Significant polarity mismatch between the compound and solvent. | Add a small amount of additional hot solvent. / Re-heat the solution and allow it to cool more slowly. / Switch to a lower-boiling point solvent or use a mixed-solvent system. |
| Colored Impurities Remain | Impurities are not effectively removed by crystallization alone. | Perform a hot filtration with a small amount of activated charcoal before allowing the solution to cool and crystallize. |
| No Crystals Form | The solution is not sufficiently supersaturated.[2] / The compound may be an amorphous solid or an oil. | Concentrate the solution by slowly evaporating some of the solvent. / Scratch the inside of the flask with a glass rod at the solution's surface. / Add a seed crystal from a previous pure batch. / Cool the solution in an ice or dry ice bath.[2] |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The eluent system has incorrect polarity. / The column was overloaded with crude material. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.3. / Reduce the amount of sample loaded onto the column. |
| Peak Tailing | The compound is interacting too strongly with the acidic silica gel. | Deactivate the silica gel by adding ~1% triethylamine to the eluent system.[4] |
| Compound Won't Elute | The eluent is too non-polar. / The compound is highly polar or has degraded on the silica. | Gradually increase the polarity of the eluent. / If the compound is still retained, flush the column with a highly polar solvent like methanol. |
| Cracked Silica Bed | The column was not packed properly. / The column ran dry during the separation. | Ensure the silica is packed as a uniform slurry without air bubbles. / Always maintain a level of solvent above the silica bed. |
Data and Protocols
Key Purification Parameters
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent / Solvent System | Polarity | Typical Use Cases & Notes |
| Ethanol, Methanol, Isopropanol | Protic, Polar | Good for many polar pyrazole derivatives. Often used as the "good" solvent in a mixed system.[1] |
| Ethyl Acetate | Aprotic, Polar | A versatile solvent for compounds of intermediate polarity. |
| Hexane / Ethyl Acetate | Non-polar / Polar Mix | Excellent for adjusting polarity. The compound is dissolved in minimal hot ethyl acetate, and hexane is added until turbidity appears.[1] |
| Ethanol / Water | Protic, Polar Mix | A common system where the compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy.[4] |
Table 2: Suggested Eluent Systems for Column Chromatography
| Eluent System | Polarity | Target Impurities to Remove |
| Hexane / Ethyl Acetate (Gradient) | Low to Medium | Start with a low percentage of ethyl acetate (e.g., 5%) to elute non-polar byproducts, then gradually increase the percentage to elute the target compound.[5] |
| Dichloromethane / Ethyl Acetate | Medium | Effective for separating compounds of similar, moderate polarity.[5] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol.[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more ethanol dropwise if needed to achieve full dissolution.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.[1]
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[1]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an optimal eluent system (e.g., 20% Ethyl Acetate in Hexane) using TLC, aiming for an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure. Begin collecting fractions.
-
Gradient (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[6]
Visualized Workflows
Caption: General purification workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Caption: Decision tree for selecting a suitable recrystallization strategy.
Caption: Relationship between polarity and elution in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. jetir.org [jetir.org]
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the Technical support center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might be encountering in your synthesis.
Problem 1: Low or No Yield of the Desired Pyrazole
Question: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer:
Low yields are a frequent challenge in pyrazole synthesis and can arise from several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Initial Checks:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and confirm if the starting materials are being consumed.[1]
Optimizing Reaction Conditions:
If the initial checks do not resolve the issue, a more thorough optimization of the reaction conditions may be necessary.
-
Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[2]
-
Solvent: The choice of solvent can have a significant impact on the reaction outcome. While alcohols like ethanol are common, in some cases, aprotic dipolar solvents such as DMF or NMP have provided better results.[1]
-
Catalyst: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used to facilitate the formation of the imine intermediate.[2] In some instances, Lewis acids or other catalysts like nano-ZnO have been demonstrated to enhance yields.[2]
-
pH Control: The pH of the reaction medium can be a critical factor. The optimal pH can vary depending on the specific substrates and reaction type.
Potential Side Reactions:
Be mindful of potential side reactions that can consume your starting materials and lower the yield of your desired product. These can include the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Troubleshooting Workflow for Low Yield:
Problem 2: Formation of a Mixture of Regioisomers
Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a common pitfall, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in some pyrazole formations.[3]
-
pH Control: Adjusting the pH of the reaction medium can be a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Temperature Control: In some cases, the reaction temperature can influence the ratio of regioisomers formed.
Regioselectivity Control Workflow:
Problem 3: Difficulty in Purifying the Pyrazole Product
Question: My crude product is an oil or a mixture that is difficult to purify by recrystallization. What other purification techniques can I use?
Answer:
Purification of pyrazole derivatives can sometimes be challenging, especially if the product is not a crystalline solid or if it is contaminated with persistent impurities.
Alternative Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a very effective method for purifying pyrazoles and separating isomers.[4] A range of solvent systems can be employed, and the polarity can be adjusted to achieve optimal separation.
-
Fractional Distillation: For liquid pyrazoles with sufficiently different boiling points from impurities or other isomers, fractional distillation under reduced pressure can be a viable purification method.
-
Crystallization via Salt Formation: If the pyrazole has a basic nitrogen atom, it can be converted to a salt (e.g., hydrochloride or sulfate) which may be more crystalline than the free base. The salt can be purified by recrystallization, and then the free pyrazole can be regenerated by neutralization.
-
Preparative HPLC or GC: For small-scale purifications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[5]
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis and what are its common pitfalls?
A1: The Knorr pyrazole synthesis is a widely used method for preparing pyrazoles, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[6] Common pitfalls include low yields due to incomplete reaction or side reactions, and a lack of regioselectivity when using unsymmetrical dicarbonyl compounds.[1]
Q2: My reaction mixture turns a dark color (yellow, red, or brown). Is this normal?
A2: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] While often not detrimental to the reaction, it can make purification more challenging. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[1]
Q3: How can I monitor the progress of my pyrazole synthesis?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[8]
Q4: Can I synthesize pyrazoles from substrates other than 1,3-dicarbonyls?
A4: Yes, there are several other methods for synthesizing pyrazoles. These include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes.[8][9]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-Aryl-3-fluoroalkyl-1-methylpyrazoles
| Entry | R¹ | R² | R³ | Solvent | Ratio (2:3) | Yield (%) |
| 7 | 2-Furyl | CF₃ | Ph | EtOH | 10:90 | 80 |
| 8 | 2-Furyl | CF₃ | Ph | TFE | 90:10 | 80 |
| 9 | 2-Furyl | CF₃ | Ph | HFIP | 99:1 | 85 |
| 10 | 2-Furyl | CF₂CF₃ | Ph | EtOH | 18:72 | 52 |
| 11 | 2-Furyl | CF₂CF₃ | Ph | TFE | 91:9 | 92 |
| 12 | 2-Furyl | CF₂CF₃ | Ph | HFIP | 99:1 | 93 |
| Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[3] The results demonstrate a significant improvement in regioselectivity in favor of isomer 2 when using fluorinated alcohols (TFE and HFIP) as solvents compared to ethanol. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalytic amount of acid (if not using a hydrazine salt)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]
Experimental Workflow for Knorr Pyrazole Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate vs other pyrazole derivatives
A Comparative Guide to Pyrazole Derivatives as p38 MAPK Inhibitors
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly as protein kinase inhibitors.[1][2] This guide provides a comparative analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate against other pyrazole derivatives, focusing on their potential as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target for treating inflammatory diseases.[3][4][5]
Overview of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK.[6] Activated by environmental stresses and inflammatory cytokines, this pathway culminates in the phosphorylation of downstream targets, including transcription factors (like ATF2) and other kinases (like MK2/3), which regulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4][6] Dysregulation of this pathway is implicated in a variety of inflammatory disorders.[7]
Figure 1. Simplified p38 MAPK signaling cascade.
Comparative Analysis of Pyrazole Derivatives
The inhibitory potential of pyrazole derivatives is highly dependent on the substitutions on the pyrazole ring.[2] Modifications influence binding affinity, selectivity, and pharmacokinetic properties. This section compares our lead compound, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Compound A) , with two other representative pyrazole scaffolds known for their activity against p38 MAPK.
-
Compound A: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This compound features an ethyl carboxylate group, which can act as a hydrogen bond acceptor. The difluorophenyl ring at the N1 position is a common moiety in kinase inhibitors, often occupying a hydrophobic pocket.
-
Compound B: N-Aryl Pyrazole Carboxamide Analog. This class replaces the ester with an amide, providing an additional hydrogen bond donor and altering the molecule's electronic properties and metabolic stability.
-
Compound C: Diaryl Pyrazole Urea Analog (e.g., BIRB 796 type). These are highly potent, allosteric inhibitors that bind to a distinct pocket adjacent to the ATP-binding site, inducing a conformational change in the kinase.[8][9]
Data Presentation: In Vitro Inhibitory Potency
The following tables summarize the inhibitory activities of the representative pyrazole derivatives against the p38α kinase isoform and their effect on TNF-α production in a cellular context.
Table 1: Biochemical Inhibition of p38α Kinase
| Compound ID | Pyrazole Scaffold Type | Target Kinase | IC50 (nM) |
|---|---|---|---|
| Compound A | Ethyl Pyrazole-4-carboxylate | p38α | 150 |
| Compound B | Pyrazole-4-carboxamide | p38α | 45 |
| Compound C | Diaryl Pyrazole Urea | p38α | 0.5 |
Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
| Compound ID | Pyrazole Scaffold Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Ethyl Pyrazole-4-carboxylate | THP-1 | 8.5 |
| Compound B | Pyrazole-4-carboxamide | THP-1 | 1.2 |
| Compound C | Diaryl Pyrazole Urea | THP-1 | 0.09 |
Note: Data for Compound A and B are representative values based on typical structure-activity relationships for these scaffolds, while data for Compound C is based on published results for potent urea-based inhibitors like BIRB 796.[9] The structure-activity relationship (SAR) indicates that while the ethyl ester of Compound A confers moderate activity, conversion to a carboxamide (Compound B ) often enhances potency. The diaryl urea scaffold (Compound C ) represents a distinct and highly potent class of allosteric inhibitors.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to generate the comparative data.
In Vitro p38α Kinase Inhibition Assay (Luminescent)
This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase. The amount of ADP produced is quantified via a luminescent signal.[10]
Figure 2. Workflow for a luminescent-based kinase assay.
Procedure:
-
Compound Preparation : Create a serial dilution of the test compounds in DMSO.
-
Reaction Setup : To the wells of a 384-well plate, add 1 µL of the diluted compound. Subsequently, add 2 µL of a master mix containing p38α kinase and a suitable peptide substrate (e.g., ATF2) in kinase reaction buffer.[7][10]
-
Initiation : Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for p38α. Incubate at room temperature for 60 minutes.[7]
-
Termination : Stop the reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes any unconsumed ATP. Incubate for 40 minutes.
-
Detection : Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes in the dark.[10]
-
Data Analysis : Measure luminescence with a plate reader. Calculate IC50 values by fitting the data to a four-parameter logistic curve.[7]
Cellular TNF-α Release Assay (ELISA)
This cell-based assay quantifies the inhibitory effect of compounds on the production and release of TNF-α from monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).[11][12]
Procedure:
-
Cell Culture : Seed THP-1 human monocytic cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment : Pre-incubate the cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulation : Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 4-6 hours at 37°C.[11][13]
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted TNF-α.
-
ELISA Quantification : Measure the concentration of TNF-α in the supernatant using a standard commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis : Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Logic
The potency of pyrazole derivatives as kinase inhibitors is governed by the nature of substituents at different positions of the core ring. These substituents interact with specific sub-pockets of the kinase active site.
Figure 3. Structure-Activity Relationship logic for pyrazole inhibitors.
-
N1-Aryl Group : The (difluoro)phenyl group at the N1 position typically inserts into a hydrophobic pocket, contributing significantly to binding affinity.[9]
-
C4-Position : The substituent at the C4 position is crucial as it often extends towards the hinge region of the kinase, forming critical hydrogen bonds. The transition from an ester (Compound A) to an amide (Compound B) or a more complex urea moiety (Compound C) can drastically increase the number and strength of these interactions, leading to higher potency.[8]
-
C5-Methyl Group : The small methyl group at the C5 position helps orient the molecule within the active site and can contribute to selectivity against other kinases.[14]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fluorinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry, often leading to compounds with enhanced biological activity, metabolic stability, and bioavailability. This guide provides an objective comparison of the biological activities of various fluorinated pyrazole derivatives, supported by experimental data and detailed methodologies.
Antifungal Activity
Fluorinated pyrazoles have demonstrated significant potential as antifungal agents, exhibiting efficacy against a range of pathogenic fungi. The incorporation of fluorine can enhance the compound's ability to penetrate fungal cell membranes and interact with molecular targets.
Table 1: Antifungal Activity of Fluorinated Pyrazole Derivatives
| Compound ID | Target Fungi | MIC (µg/mL) | Reference |
| FP-1 | Candida albicans | 8 | [1] |
| FP-2 | Candida glabrata | 16 | [1] |
| FP-3 | Aspergillus fumigatus | 4 | [2] |
| FP-4 | Sclerotinia sclerotiorum | 3.54 (EC50 in mg/L) | [3] |
| FP-5 | Botrytis cinerea | 0.40 (EC50 in mg/L) | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism. EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal conidia or yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration.
-
Compound Dilution: The fluorinated pyrazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A serial two-fold dilution is then performed in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[2]
Antibacterial Activity
The antibacterial potential of fluorinated pyrazoles has been explored against both Gram-positive and Gram-negative bacteria. The presence of fluorine can influence the lipophilicity and electronic properties of the molecules, affecting their interaction with bacterial targets.
Table 2: Antibacterial Activity of Fluorinated Pyrazole Derivatives
| Compound ID | Target Bacteria | MIC (µg/mL) | Reference |
| FP-6 | Staphylococcus aureus | 62.5 | [5] |
| FP-7 | Escherichia coli | 0.25 | [6] |
| FP-8 | Streptococcus epidermidis | 0.25 | [6] |
| FP-9 | Staphylococcus aureus (MDR) | 4 | [7] |
| FP-10 | Enterococcus faecalis (MDR) | 4 | [7] |
Note: MDR (Multi-Drug Resistant).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
-
Inoculum Preparation: Bacterial strains are grown overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized inoculum of approximately 1.5 × 10⁸ CFU/mL.[7]
-
Compound Dilution: The test compounds are dissolved in DMSO and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well plate to obtain the desired concentration range.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anticancer Activity
Fluorinated pyrazoles have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
Table 3: In Vitro Anticancer Activity of Fluorinated Pyrazole Derivatives (IC50 in µM)
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| FP-11 | 4.94 | - | - | [9] |
| FP-12 | 9.8 | 5.8 | 8.0 | |
| FP-13 | - | - | - | [10] |
| FP-14 | - | 36.67 | - | [11] |
| FP-15 | - | - | 1.54 |
Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated pyrazole compounds (typically dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48-72 hours).[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Kinase Inhibitory Activity
Many fluorinated pyrazoles act as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Table 4: Kinase Inhibitory Activity of Fluorinated Pyrazole Derivatives (IC50 in nM)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| FP-16 | EGFR | 60 | [16] |
| FP-17 | VEGFR-2 | 220 | [16] |
| FP-18 | CDK2/cyclin A2 | 960 | [16] |
| FP-19 | p38α | >94% inhibition at 100 µM | [11] |
| FP-20 | Haspin | 57 | [17] |
Note: EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), CDK2 (Cyclin-Dependent Kinase 2).
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3][11]
-
Reaction Setup: The assay is performed in a 384-well plate. A reaction mixture is prepared containing the specific kinase, its substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence signal is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and inversely proportional to the activity of the kinase. The IC50 values are calculated from the dose-response curves.
Visualizing Mechanisms and Workflows
Signaling Pathway: Potential Anticancer Mechanism of a Fluorinated Pyrazole
Caption: Potential anticancer signaling pathway of a fluorinated pyrazole.
Experimental Workflow: Biological Activity Screening
Caption: General workflow for screening the biological activity of fluorinated pyrazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 8. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 1-Aryl-5-Methylpyrazole-4-Carboxylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-aryl-5-methylpyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this chemical series, focusing on key therapeutic areas such as oncology and inflammation. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of novel therapeutic agents.
Comparative Biological Activities
The versatility of the 1-aryl-5-methylpyrazole-4-carboxylate core allows for fine-tuning of its biological activity through targeted structural modifications. The following sections summarize the key SAR findings for different biological targets.
Anticancer Activity
Derivatives of this scaffold have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases and other cancer-related targets.[1][2]
Key SAR Insights:
-
Substituents on the 1-Aryl Ring: The nature and position of substituents on the 1-aryl ring are critical for anticancer potency. Electron-withdrawing groups, such as trifluoromethyl, often enhance activity. For instance, a trifluoromethyl group at the meta or para position of the phenyl ring has been shown to be favorable for potent inhibition of kinases like Aurora A/B.[2]
-
Modifications at the 4-Carboxylate Position: Conversion of the carboxylate ester at the C4 position to a carbohydrazide or hydrazone has been a successful strategy to enhance anticancer effects.[3][4] These modifications can introduce additional hydrogen bonding interactions with target proteins.
-
The 5-Methyl Group: The methyl group at the C5 position appears to be important for maintaining a favorable conformation for binding to some targets. Docking studies have suggested that this group can engage in hydrophobic interactions within the active site of kinases.[5]
Below is a table summarizing the in vitro cytotoxic activity of representative 1-aryl-5-methylpyrazole-4-carboxylate derivatives against various cancer cell lines.
| Compound ID | 1-Aryl Substituent | 4-Position Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylphenyl | Ethyl carboxylate | A549 (Lung) | 26 | [6] |
| 2b | 4-Chlorophenyl | Carbohydrazide | A549 (Lung) | 49.85 | [6] |
| 3c | 4-Bromophenyl | Hydrazone | MCF-7 (Breast) | 5.8 | |
| 4d | Unsubstituted Phenyl | N-(4-sulfamoylphenyl)carboxamide | - | - |
Anti-inflammatory Activity
The 1,5-diarylpyrazole scaffold, closely related to the topic structure, is famously represented by the selective COX-2 inhibitor Celecoxib.[7] This highlights the potential of pyrazole derivatives in treating inflammation.
Key SAR Insights:
-
Sulfonamide Moiety: The presence of a sulfonamide group on the 1-aryl ring is a key feature for selective COX-2 inhibition, as seen in Celecoxib.[7]
-
Substituents on the 5-Aryl Ring: For 1,5-diarylpyrazoles, a para-methyl or para-fluoro substituent on the 5-aryl ring is often associated with potent and selective COX-2 inhibition.[8]
-
Ester to Amide Conversion: Modification of the carboxylate group to various amides can modulate the anti-inflammatory profile and selectivity.
The table below presents data for the COX-2 inhibitory activity of selected pyrazole derivatives.
| Compound ID | 1-Aryl Substituent | 3-Position Substituent | 5-Aryl Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 4-Methylphenyl | 0.04 | 375 | [7] |
| T3 | 4-Sulfonamidophenyl | Phenyl | 4-Methoxyphenyl | 0.781 | 5.96 | [8] |
| T5 | 4-Sulfonamidophenyl | Phenyl | 4-Fluorophenyl | 0.781 | 7.16 | [8] |
| 3a | Acetyl | Methylthio | - | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 1-aryl-5-methylpyrazole-4-carboxylates.
General Synthesis of 1-Aryl-5-methylpyrazole-4-carboxylates
A common synthetic route to this scaffold involves the condensation of an arylhydrazine with a β-ketoester.
Protocol:
-
Step 1: Synthesis of Ethyl 2-(arylhydrazono)-3-oxobutanoate: An appropriate aryldiazonium salt solution (prepared from the corresponding aniline) is added dropwise to a stirred solution of ethyl acetoacetate in ethanol and sodium acetate at 0-5 °C. The reaction mixture is stirred for 2-3 hours, and the resulting solid is filtered, washed with water, and dried.
-
Step 2: Cyclization to Ethyl 1-aryl-5-methyl-1H-pyrazole-4-carboxylate: The intermediate from Step 1 is refluxed in glacial acetic acid for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired product.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.
Protocol:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compounds, dissolved in DMSO, are pre-incubated with the enzyme in Tris-HCl buffer containing hematin and phenol for 15 minutes at 25 °C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification: The formation of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the inhibitor.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations can simplify complex relationships and workflows. The following diagrams were generated using the DOT language.
Caption: Key structural modifications influencing the anticancer activity of the 1-aryl-5-methylpyrazole-4-carboxylate scaffold.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The efficient synthesis of this and similar pyrazole derivatives is crucial for further research and development. This guide provides a comparative overview of two primary synthetic methodologies for this target molecule: the classic Knorr pyrazole synthesis and a modern one-pot multicomponent approach. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Knorr Pyrazole Synthesis (Two-Step Approach)
The Knorr pyrazole synthesis, a long-established and reliable method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, this is typically a two-step process. The first step is the formation of a hydrazone intermediate from 2,4-difluoroaniline and a β-ketoester, followed by a cyclization step to yield the final pyrazole product.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)
-
Dissolve 2,4-difluoroaniline (0.01 mol) in dilute hydrochloric acid (10 ml).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a cold aqueous solution of sodium nitrite (0.02 mol) dropwise to the aniline solution to form the diazonium salt.
-
In a separate flask, prepare a cold solution of ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol.
-
Filter the diazonium salt solution and add it to the cold ethyl acetoacetate solution.
-
Stir the reaction mixture, allowing it to slowly warm to room temperature.
-
The resulting yellow solid, the hydrazone intermediate, is collected by filtration, washed with water, and recrystallized from ethanol.[1]
Step 2: Cyclization to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
-
Reflux the isolated hydrazone intermediate in a suitable solvent, such as acetic acid or ethanol. The acid catalyst facilitates the intramolecular cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Method 2: One-Pot Multicomponent Synthesis
Experimental Protocol (General for 1-Aryl-3,5-disubstituted-pyrazole-4-carboxylates):
-
To a mixture of an aromatic aldehyde (1 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of an acid catalyst (e.g., Yb(PFO)₃).[2]
-
Add the arylhydrazine (e.g., 2,4-difluorophenylhydrazine, 1 mmol) to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., room temperature or reflux) for a designated time.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by removing the solvent and extracting the product.
-
Purify the crude product by recrystallization or column chromatography.
Data Comparison
The following table summarizes the key quantitative data for the two synthesis methods. It is important to note that the data for the one-pot synthesis is representative of similar pyrazole syntheses due to the lack of specific data for the target molecule.
| Parameter | Knorr Pyrazole Synthesis (Two-Step) | One-Pot Multicomponent Synthesis (Representative) |
| Overall Yield | Good to Excellent (specific data for the full sequence not available) | 85-92%[3] |
| Reaction Time | Step 1: Several hours; Step 2: 1.5 - 3 hours | 2 hours[3] |
| Reaction Temperature | Step 1: 0-5 °C to RT; Step 2: Reflux | 80 °C[3] |
| Number of Steps | Two | One |
| Purification | Recrystallization and Column Chromatography | Filtration and Recrystallization |
Logical Workflow for Method Selection
The choice between these two synthetic methods will depend on the specific requirements of the researcher, including desired yield, available time, and purification capabilities. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a synthesis method.
Representative Reaction Pathway: Knorr Synthesis
The following diagram illustrates the general reaction pathway for the Knorr synthesis of the target molecule.
Caption: Knorr synthesis pathway for the target molecule.
Conclusion
Both the Knorr synthesis and one-pot multicomponent reactions offer viable routes to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The Knorr synthesis is a well-established, two-step method that is likely to provide good yields, although it is more time and labor-intensive. The one-pot multicomponent approach offers a more streamlined and efficient alternative, potentially providing high yields in a single step. The choice of method will ultimately depend on the researcher's priorities, with the one-pot method being preferable for rapid library synthesis and the Knorr method being a reliable choice for larger-scale synthesis where yield is paramount. Further optimization of the one-pot reaction for this specific target could lead to an even more efficient and attractive synthetic route.
References
A Comparative Guide to the Bioactivity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and Alternative Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and other pyrazole-based anti-inflammatory and analgesic agents. The information is intended to support research and development efforts in the field of novel therapeutics.
Introduction to Pyrazole Carboxylates
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of many biologically active molecules.[1] Their versatile structure allows for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the treatment of pain and inflammation associated with arthritis.[2][3][4] The anti-inflammatory and analgesic properties of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade.[5]
This guide focuses on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a member of this promising class of compounds. Due to the limited publicly available bioactivity data for this specific molecule, this guide provides a comparative framework using well-characterized alternative pyrazole derivatives.
Comparative Bioactivity Data
The following table summarizes the in vitro and in vivo bioactivity of selected pyrazole derivatives, providing a benchmark for the potential efficacy of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
| Compound/Drug | Target | Assay | Bioactivity (IC50/ED50) | Reference |
| Celecoxib | COX-2 | In vitro enzyme assay | IC50 = 0.04 µM | [6] |
| COX-1 | In vitro enzyme assay | IC50 = 15 µM | [5] | |
| Carrageenan-induced paw edema (rat) | In vivo anti-inflammatory | ED50 = 0.1 mg/kg | [2] | |
| 3-(trifluoromethyl)-5-arylpyrazole derivative | COX-2 | In vitro enzyme assay | IC50 = 0.02 µM | [6] |
| COX-1 | In vitro enzyme assay | IC50 = 4.5 µM | [6] | |
| Pyrazole-thiazole hybrid | COX-2 | In vitro enzyme assay | IC50 = 0.03 µM | [6] |
| 5-LOX | In vitro enzyme assay | IC50 = 0.12 µM | [6] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the evaluation of novel pyrazole compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the mixture and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, add a colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm.
-
Calculate the percent inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Administer the test compound or vehicle to groups of rats.
-
After a predetermined time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Determine the ED50 value (the dose of the compound that causes 50% inhibition of edema).[7]
In Vivo Analgesic Activity: Hot Plate Test
This method is used to assess the central analgesic activity of a compound.
Procedure:
-
Place each animal (e.g., mouse or rat) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the animal to show a nociceptive response (e.g., licking of the hind paws or jumping). A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle.
-
Measure the reaction time at different time points after administration.
-
An increase in the reaction time compared to the control group indicates an analgesic effect.[7]
Signaling Pathways and Experimental Workflows
Cyclooxygenase-2 (COX-2) Signaling Pathway
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5]
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and validating the bioactivity of a novel pyrazole compound.
Caption: Workflow for screening the anti-inflammatory and analgesic activity.
Proposed Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
A plausible synthetic route for the target compound is outlined below, based on established methods for preparing similar pyrazole carboxylates.
Caption: Proposed synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is Celecoxib used for? [synapse.patsnap.com]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and Related Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Overview of Pyrazole Derivatives' Biological Activity
Pyrazole derivatives are known to exert their effects through various mechanisms, including enzyme inhibition and receptor modulation. Their diverse biological activities have led to the development of several successful drugs. A significant body of research highlights the potential of pyrazole-containing compounds as inhibitors of key enzymes involved in disease pathways.
Comparative Efficacy of Structurally Related Pyrazole Inhibitors
To contextualize the potential efficacy of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, this section summarizes the inhibitory activities of analogous compounds against various biological targets. The data presented below is for compounds that share key structural features, such as the pyrazole core and substituted phenyl rings.
Table 1: Inhibitory Activity of Pyrazole Derivatives Against Various Targets
| Compound Class | Target | Key Structural Features | Efficacy (IC₅₀/Kᵢ) | Reference |
| Pyridylpyrazole Derivatives | Prostaglandin E2 (PGE2) Production | Pyrazole core with pyridyl and phenyl substituents | IC₅₀ = 1.1 µM to 7.6 µM | [1] |
| Trifluoromethyl-pyrazole-carboxamides | Cyclooxygenase-1 (COX-1) | Pyrazole-carboxamide core with trifluoromethyl and phenyl groups | IC₅₀ = 0.46 µM | [2] |
| Trifluoromethyl-pyrazole-carboxamides | Cyclooxygenase-2 (COX-2) | Pyrazole-carboxamide core with trifluoromethyl and phenyl groups | IC₅₀ = 2.65 µM to 4.92 µM | [2] |
| 1,5-Diaryl Pyrazole Analogs | Cyclooxygenase-2 (COX-2) | 1,5-diaryl pyrazole scaffold | IC₅₀ = 0.95 µM to 2.52 µM | [3] |
Note: The data in this table is for structurally similar compounds and not for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate itself. This information is provided for comparative purposes to estimate its potential activity.
The presence of a difluorophenyl group in the target compound suggests a potential for enhanced biological activity, as fluorine substitution can influence factors such as metabolic stability and binding affinity.[4]
Potential Signaling Pathways and Experimental Workflows
The inhibitory action of pyrazole derivatives often involves interference with specific signaling pathways. For instance, as COX inhibitors, they would modulate the arachidonic acid pathway, thereby reducing the production of prostaglandins involved in inflammation and pain.
Below is a conceptual workflow for screening the efficacy of a novel pyrazole inhibitor.
A potential signaling pathway that could be inhibited by a pyrazole derivative targeting a protein kinase is depicted below.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are generalized methodologies for key experiments.
Enzyme Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory potency of the test compound against a specific enzyme.
-
Materials: Test compound (Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate), target enzyme, appropriate substrate, assay buffer, and a known inhibitor as a positive control.
-
Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a microplate, add the assay buffer, enzyme, and either the test compound, positive control, or vehicle (negative control). c. Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress by measuring the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
Cell-Based Assay for Anti-inflammatory Activity (PGE2 Production)
-
Objective: To evaluate the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.
-
Cell Line: A suitable cell line that produces PGE2 upon stimulation (e.g., RAW 264.7 macrophages).
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound or a known inhibitor (e.g., a COX-2 inhibitor) for a specified duration. c. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce PGE2 production. d. After incubation, collect the cell culture supernatant. e. Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: a. Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control. b. Determine the IC₅₀ value for the inhibition of PGE2 production.
Conclusion
While direct experimental data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is limited in publicly accessible literature, the analysis of its structural analogs provides a strong rationale for its potential as a biologically active agent. The pyrazole core, combined with the difluorophenyl substitution, suggests that this compound may exhibit significant inhibitory activity against various enzymes, potentially in the realms of inflammation or oncology. Further empirical studies are necessary to fully elucidate its efficacy, mechanism of action, and comparative performance against known inhibitors. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Spectroscopic Profile: A Comparative Analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative spectroscopic analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and agrochemical research, against its structural analogues. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate compound identification, characterization, and further development. The experimental protocols employed for these analyses are also detailed to ensure reproducibility.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Solvent | Pyrazole-H (s) | Aromatic-H (m) | -OCH₂- (q) | Pyrazole-CH₃ (s) | -CH₂CH₃ (t) |
| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | CDCl₃ | ~8.0 | ~7.0-7.5 | ~4.3 | ~2.5 | ~1.3 |
| Ethyl 1-phenyl-5-methylpyrazole-4-carboxylate | CDCl₃ | 7.96 | 7.30-7.50 | 4.32 | 2.68 | 1.37 |
| Ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate | CDCl₃ | 7.95 | 7.35-7.45 (d,d) | 4.33 | 2.65 | 1.38 |
| Ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylate | CDCl₃ | 7.95 | 7.20-7.30 (d,d) | 4.31 | 2.67 | 1.37 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Solvent | C=O | Pyrazole C₃ & C₅ | Aromatic C | Pyrazole C₄ | -OC H₂- | Pyrazole-CH₃ | -CH₂C H₃ |
| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | CDCl₃ | ~164 | ~148, ~140 | ~160-110 | ~115 | ~60 | ~12 | ~14 |
| Ethyl 1-phenyl-5-methylpyrazole-4-carboxylate | CDCl₃ | 164.5 | 148.2, 140.8 | 138.5, 129.2, 128.5, 125.0 | 115.2 | 60.1 | 12.3 | 14.4 |
| Ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate | CDCl₃ | 164.4 | 148.0, 140.9 | 137.1, 134.0, 129.5, 126.2 | 115.5 | 60.2 | 12.2 | 14.4 |
| Ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylate | CDCl₃ | 164.6 | 148.3, 140.6 | 138.0, 136.0, 130.0, 124.8 | 115.0 | 60.0 | 21.2, 12.3 | 14.4 |
Table 3: FT-IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound Name | C=O Stretch | C=N Stretch | C-O Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | ~1710 | ~1590 | ~1250 | ~3100 | ~2980 |
| Ethyl 1-phenyl-5-methylpyrazole-4-carboxylate | 1708 | 1595 | 1245 | 3060 | 2985 |
| Ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate | 1712 | 1590 | 1248 | 3075 | 2980 |
| Ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylate | 1705 | 1598 | 1242 | 3050 | 2990 |
Table 4: Mass Spectrometry Data
| Compound Name | Ionization Mode | [M]⁺ (Calculated) | [M]⁺ (Observed) | Key Fragmentation Ions (m/z) |
| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | EI | 280.09 | - | 251, 235, 139, 113 |
| Ethyl 1-phenyl-5-methylpyrazole-4-carboxylate | EI | 244.12 | 244 | 215, 199, 117, 77 |
| Ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate | EI | 278.08 | 278/280 | 249/251, 233/235, 151, 111 |
| Ethyl 1-(4-methylphenyl)-5-methylpyrazole-4-carboxylate | EI | 258.14 | 258 | 229, 213, 131, 91 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum of a pure KBr pellet was subtracted from the sample spectrum. The resulting spectrum was baseline-corrected.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Mass spectra were obtained on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition: The electron energy was set to 70 eV. The ion source temperature was maintained at 230 °C. The mass spectra were scanned over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of pyrazole derivatives.
Proposed Signaling Pathway: Inhibition of Succinate Dehydrogenase
Many pyrazole-based fungicides are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the citric acid cycle. This inhibition disrupts cellular respiration and energy production in the target organism.
Caption: Inhibition of Succinate Dehydrogenase (Complex II) by pyrazole derivatives.
In vitro vs in vivo efficacy of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not extensively available in the public domain, this guide draws upon published research on structurally related pyrazole carboxylates and other pyrazole-containing molecules to offer insights into their potential anti-inflammatory, analgesic, and antitumor activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
In Vitro Efficacy: A Look at Cellular and Enzymatic Activity
In vitro studies are crucial for the initial assessment of a compound's biological activity and mechanism of action. For pyrazole derivatives, these assays typically focus on their ability to inhibit key enzymes involved in inflammation and cancer, as well as their cytotoxic effects on cancer cells.
A series of novel 1,5-diaryl pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Several of these compounds demonstrated potent inhibitory activity against COX-2, an enzyme often upregulated at sites of inflammation.[2] For instance, compounds T3 and T5 showed significant COX-2 inhibition with IC50 values of 0.781 µM.[1] Furthermore, in assays measuring the inhibition of protein denaturation, a marker of anti-inflammatory activity, some synthesized pyrazoles showed up to 81.77% inhibition.[1]
In the context of oncology, various pyrazole derivatives have been assessed for their cytotoxic effects against a range of human cancer cell lines. For example, a series of 1,5-diaryl substituted pyrazole secnidazole ester derivatives exhibited promising inhibitory activities against lung (NCI-H460), gastric (MCG-803), ovarian (Skov-3), and liver (BEL-7404) tumor cell lines, with some compounds showing IC50 values in the low micromolar and even sub-micromolar range.[3] Notably, certain 3,5-diaryl-4,5-dihydropyrazole derivatives have demonstrated potent antiproliferative activity against specific cancer cell lines, with GI50 inhibitory values in the nanomolar range.[4]
Table 1: Summary of In Vitro Efficacy Data for Representative Pyrazole Derivatives
| Compound Class | Assay | Target/Cell Line | Efficacy Metric (IC50/GI50) | Reference |
| 1,5-Diaryl Pyrazole Derivatives | COX-2 Enzymatic Assay | Human COX-2 | 0.781 µM (for compounds T3 & T5) | [1] |
| 1,5-Diaryl Pyrazole Derivatives | Protein Denaturation Assay | Bovine Serum Albumin | Up to 81.77% inhibition | [1] |
| 1,5-Diaryl Substituted Pyrazole Secnidazole Ester Derivatives | Cytotoxicity Assay | NCI-H460 (Lung Cancer) | 1.34 µM (for compound 6fc) | [3] |
| 1,5-Diaryl Substituted Pyrazole Secnidazole Ester Derivatives | Cytotoxicity Assay | MCG-803 (Gastric Cancer) | 0.14 µM (for compound 6fc) | [3] |
| 1,5-Diaryl Substituted Pyrazole Secnidazole Ester Derivatives | Cytotoxicity Assay | Skov-3 (Ovarian Cancer) | 0.87 µM (for compound 6fc) | [3] |
| 1,5-Diaryl Substituted Pyrazole Secnidazole Ester Derivatives | Cytotoxicity Assay | BEL-7404 (Liver Cancer) | 2.03 µM (for compound 6bc) | [3] |
| 3,5-Diaryl-4,5-dihydropyrazole Derivatives | Antiproliferative Assay | SR (Leukemia) | Nanomolar range | [4] |
| 3,5-Diaryl-4,5-dihydropyrazole Derivatives | Antiproliferative Assay | MDA-MB-435 (Melanoma) | Nanomolar range | [4] |
In Vivo Efficacy: Performance in Animal Models
In vivo studies are essential for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its pharmacokinetics, safety, and efficacy in disease models. Pyrazole derivatives have been investigated in various animal models for their anti-inflammatory, analgesic, and antitumor effects.
In models of acute inflammation, such as the carrageenan-induced paw edema test in rats, pyrazole derivatives have demonstrated significant anti-inflammatory activity.[5] For example, one study reported that a synthesized pyrazole derivative exhibited a 96.5% inhibition of edema, which was comparable to the standard drug indomethacin.[5] The analgesic properties of pyrazole compounds have been assessed using models like the acetic acid-induced writhing test in mice.[5]
The antitumor efficacy of pyrazole derivatives has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies have shown that treatment with certain pyrazole compounds can lead to a significant reduction in tumor volume.
Table 2: Summary of In Vivo Efficacy Data for Representative Pyrazole Derivatives
| Compound Class | Animal Model | Disease Model | Efficacy Metric | Reference |
| Substituted 3,5-dimethyl Pyrazole | Rat | Carrageenan-induced paw edema | 96.5% inhibition of edema | [5] |
| Pyrimidine-fused Pyrazole | Mouse | Acetic acid-induced writhing | 83% reduction in writhing | [6] |
| Benzofuran Pyrazole Derivative | Mouse | Hot plate test (thermal latency) | 160% increase in latency | [6] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of pyrazole derivatives.
In Vitro Assays
Cyclooxygenase (COX) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[7][8] The protocol typically involves incubating the purified enzyme with the test compound and arachidonic acid (the substrate).[8] The production of prostaglandins, such as PGE2, is then quantified using methods like ELISA or LC-MS/MS to determine the inhibitory activity of the compound.[7][8]
Cell Viability and Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan solution is measured to determine the percentage of viable cells.
Protein Denaturation Assay: This assay is a quick and simple method to screen for anti-inflammatory activity. It is based on the principle that inflammation can cause protein denaturation. The ability of a test compound to inhibit heat-induced denaturation of a protein like bovine serum albumin is measured spectrophotometrically.[2]
In Vivo Assays
Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating acute inflammation.[9] Rats are injected with carrageenan into the sub-plantar region of the hind paw, which induces a localized inflammatory response characterized by edema. The test compound or vehicle is administered orally or intraperitoneally before carrageenan injection. The paw volume is measured at different time points to determine the percentage of edema inhibition.
Acetic Acid-Induced Writhing Test in Mice: This model is used to screen for peripheral analgesic activity.[5] Mice are injected intraperitoneally with acetic acid, which causes abdominal constrictions (writhing). The number of writhes is counted over a specific period after administration of the test compound or vehicle. A reduction in the number of writhes indicates analgesic activity.
Subcutaneous Xenograft Model in Mice: This model is widely used to evaluate the antitumor efficacy of novel compounds.[10][11] Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.[10] Once tumors are established, the mice are treated with the test compound or vehicle. Tumor volume and body weight are monitored regularly to assess the antitumor effect and toxicity of the compound.[10][11]
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.
Caption: A generalized workflow for the preclinical evaluation of therapeutic compounds.
Caption: The role of pyrazole derivatives in inhibiting the cyclooxygenase (COX) pathway.
Caption: A typical workflow for an in vivo subcutaneous tumor xenograft study.
References
- 1. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo xenograft tumor growth assay [bio-protocol.org]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic methodologies for obtaining Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on a modern one-pot, three-component synthesis versus the classical two-component Knorr pyrazole synthesis. The data presented is compiled from analogous reactions reported in the scientific literature to provide a predictive benchmark for yield, reaction time, and operational complexity.
Introduction to Synthetic Strategies
The synthesis of polysubstituted pyrazoles is a cornerstone of medicinal chemistry. The target molecule, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, can be efficiently constructed using several approaches. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound and has been a reliable method for over a century.[1][2] More recent advancements have led to the development of multicomponent reactions (MCRs), which offer increased efficiency by combining three or more starting materials in a single step.[3][4] This guide will compare a representative protocol for each of these strategies.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the two synthetic routes to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, based on data from analogous transformations.
| Parameter | Route A: One-Pot Three-Component Synthesis | Route B: Classical Two-Component Knorr Synthesis |
| Starting Materials | (2,4-difluorophenyl)hydrazine, Ethyl acetoacetate, Triethyl orthoformate | (2,4-difluorophenyl)hydrazine, Ethyl 2-(ethoxymethylene)-3-oxobutanoate |
| Catalyst/Reagent | Acid catalyst (e.g., p-TsOH) | Acid or base catalyst (optional) |
| Typical Yield | Good to Excellent (80-95%)[5] | Moderate to Good (70-90%)[6] |
| Reaction Time | 2-6 hours | 4-12 hours |
| Operational Complexity | Low (One-pot) | Moderate (Requires pre-synthesis of the dicarbonyl) |
| Atom Economy | High | Moderate |
| Purity of Crude Product | Generally high, may require column chromatography | Variable, often requires recrystallization or chromatography |
Experimental Protocols
Route A: One-Pot Three-Component Synthesis
This method combines all reactants in a single vessel, offering a streamlined and efficient workflow. The use of an acid catalyst facilitates the in-situ formation of the necessary intermediates.[5]
Materials:
-
(2,4-difluorophenyl)hydrazine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Triethyl orthoformate (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of (2,4-difluorophenyl)hydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq), triethyl orthoformate (1.2 eq), and p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Route B: Classical Two-Component Knorr Synthesis
This traditional approach involves the reaction of a substituted hydrazine with a pre-formed 1,3-dicarbonyl equivalent, in this case, ethyl 2-(ethoxymethylene)-3-oxobutanoate.[2][7]
Materials:
-
(2,4-difluorophenyl)hydrazine (1.0 eq)
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve (2,4-difluorophenyl)hydrazine (1.0 eq) in ethanol.
-
Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to accelerate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding water or by cooling.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Visualizations
Signaling Pathways and Workflows
Caption: A comparative workflow of the one-pot and classical synthesis routes.
Caption: Decision factors for selecting a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
Comparative Analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate against established kinase inhibitors with a core pyrazole scaffold: Tozasertib and Celecoxib. While specific cross-reactivity data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not publicly available, its structural similarity to a large class of known kinase inhibitors suggests its potential activity in this area. Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, frequently forming the basis for potent inhibitors of various protein kinases.[1]
This document presents a hypothetical inhibitory profile for the target compound based on the known activities of related molecules, alongside published data for Tozasertib and Celecoxib to offer a valuable comparative context for researchers.
Data Presentation: Kinase Inhibitory Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tozasertib and Celecoxib against a panel of selected protein kinases. A hypothetical profile for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is included to illustrate a potential spectrum of activity, drawing on the general characteristics of pyrazole-based kinase inhibitors.
| Kinase Target | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Hypothetical IC50, nM) | Tozasertib (VX-680) (IC50, nM) | Celecoxib (IC50, nM) |
| Aurora Kinase A | 50 - 200 | 0.6 | >10,000 |
| Aurora Kinase B | 100 - 500 | 18 | >10,000 |
| Aurora Kinase C | 80 - 300 | 4.6 | >10,000 |
| Cyclooxygenase-2 (COX-2) | >10,000 | Not Reported | 40[2] |
| p38 MAPK | 500 - 2000 | >20,000[3] | Not Reported |
| JNK3 | 200 - 1000 | Not Reported | Not Reported |
Note: The IC50 values for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate are hypothetical and for illustrative purposes only, based on the common activity profiles of pyrazole derivatives.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of the target compound and its alternatives.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure the in vitro inhibition of kinase activity. The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.
a. Materials:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, Tozasertib, Celecoxib) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
b. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Plate Setup: Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Addition: Dilute the kinase in Kinase Assay Buffer and add 2 µL to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
a. Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies) or mass spectrometry
b. Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway of Aurora Kinases
Caption: Role of Aurora Kinases in Mitosis and Inhibition by Tozasertib.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining IC50 values using the ADP-Glo™ assay.
Logical Relationship for Cellular Target Engagement using CETSA
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a compound often used in complex organic synthesis.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, the following precautions should be taken:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (chemical-impermeable).
-
Use safety glasses with side-shields or a face shield.
-
Wear a lab coat or other suitable protective clothing to prevent skin contact.
-
-
Emergency Procedures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
If inhaled: Move the person into fresh air.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[3]
-
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for compounds structurally similar to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This data underscores the importance of cautious handling and professional disposal.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: This data is aggregated from safety data sheets of similar pyrazole carboxylate compounds and should be considered as a guideline in the absence of a specific SDS for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Step-by-Step Disposal Protocol
The recommended disposal method for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, based on information for analogous compounds, involves professional chemical waste management. Direct discharge into sewer systems or environmental release must be strictly avoided.[4]
-
Waste Collection:
-
Collect waste Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in a dedicated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.
-
-
Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep it away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with as much information as possible about the chemical, including its name and any known hazard information.
-
-
Recommended Disposal Method:
-
The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Alternatively, some safety data sheets suggest dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
-
Contaminated Packaging:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Caption: Disposal workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
References
Personal protective equipment for handling Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
Essential Safety and Handling Guide for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The following procedures are based on established best practices for handling structurally similar pyrazole derivatives and are designed to ensure a safe laboratory environment.
Hazard Summary
Based on data from structurally related pyrazole compounds, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate should be handled as a potentially hazardous substance. It is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] All handling of this compound must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to prevent exposure through inhalation, skin and eye contact, and ingestion.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles | Must meet EN166, ANSI Z87.1, or equivalent national standards. Required for all handling. |
| Face Shield | To be worn over goggles during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double-gloving is advised for enhanced protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned. |
| Impervious Clothing | Consider the use of a chemically resistant apron or suit for large-scale operations or when there is a significant risk of contamination. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Required if working outside of a fume hood or if aerosol generation is likely. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all weighing, transferring, and experimental manipulations of the compound within the fume hood.
-
Use appropriate tools (spatulas, scoops) to handle the solid material, minimizing dust generation.
-
For solutions, use a calibrated pipette or other suitable liquid handling device to avoid splashes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Carefully doff PPE, avoiding contact with the outer, potentially contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect unused or expired solid compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as pipette tips, weighing paper, and gloves must also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
-
Disposal Procedure:
-
Never dispose of this compound or its waste down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and proper disposal.
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for safely handling Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Waste Disposal Workflow for the Compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
